PRMT5-IN-30
Description
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17N3O4S/c1-24-11-7-8-14-15(9-11)21-18(20-14)26-10-16(22)19-13-6-4-3-5-12(13)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
GZBULYAKSCNNPA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PRMT5-IN-30: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRMT5-IN-30, also identified as compound 17 in seminal literature, is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways. PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a compelling therapeutic target. This compound serves as a valuable chemical probe for elucidating the biological functions of PRMT5 and as a lead compound for the development of novel cancer therapeutics.
Core Mechanism of Action
This compound is a potent inhibitor of the enzymatic activity of PRMT5.[1][2] Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM).[3] This indicates that the inhibitor binds to the SAM-binding pocket of PRMT5, thereby preventing the transfer of a methyl group to its substrates.[3]
In addition to its catalytic inhibition, another study has proposed a complementary mechanism of action for a compound identified as "compound 17," which shares the same chemical structure as this compound. This research suggests that the compound functions as a protein-protein interaction (PPI) inhibitor, disrupting the crucial interaction between PRMT5 and its obligate cofactor, Methylosome Protein 50 (MEP50).[4][5] This disruption of the PRMT5:MEP50 complex would also lead to the inhibition of PRMT5's methyltransferase activity.[4][5] Molecular docking studies from this research suggest that the compound displaces a key tryptophan residue (W54) of MEP50 from a hydrophobic pocket within the TIM barrel of PRMT5.[4]
The primary and well-established cellular consequence of PRMT5 inhibition by this compound is the reduction of symmetric dimethylarginine (SDMA) levels on both histone and non-histone protein substrates.[1][2] A key substrate for PRMT5 is the SmD3 protein, a component of the spliceosome.[1][2] Inhibition of PRMT5 by this compound leads to a dose-dependent decrease in the symmetric dimethylation of SmD3.[3] Furthermore, treatment with this inhibitor has been shown to reduce global levels of symmetric dimethylation on Histone H4 at arginine 3 (H4R3me2s), a repressive epigenetic mark.[5]
dot
Caption: Dual proposed mechanisms of action for this compound.
Quantitative Data
The potency and binding affinity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.33 µM | Radioactive Methyltransferase Assay | [3] |
| Kd | 0.987 µM | Surface Plasmon Resonance (SPR) | [3] |
| Cellular IC50 | 430 nM | Cell Growth Assay (LNCaP cells) | [5] |
| Cellular IC50 | 447 nM | Cell Growth Assay (A549 cells) | [5] |
Effects on Cellular Signaling Pathways
By inhibiting PRMT5, this compound can modulate downstream signaling pathways that are regulated by PRMT5-mediated methylation.
-
Spliceosome Regulation: PRMT5 is essential for the proper assembly and function of the spliceosome through the methylation of Sm proteins.[1][2] Inhibition of PRMT5 with this compound disrupts this process, which can lead to alterations in mRNA splicing.
-
TGF-β Signaling: RNA-sequencing analysis following treatment with compound 17 (this compound) suggests a potential dysregulation of the TGF-β signaling pathway.[4]
-
Cell Cycle and Proliferation: PRMT5 has been shown to regulate the expression of genes involved in cell cycle progression.[6] Treatment of cancer cells with this compound leads to a dose-dependent suppression of growth and induction of cell death.[5]
-
AKT/GSK3β and WNT/β-catenin Signaling: PRMT5 has been implicated in the activation of AKT/GSK3β and WNT/β-catenin signaling in lymphoma cells.[7] Inhibition of PRMT5 would be expected to downregulate these pro-survival pathways.
dot
Caption: Overview of signaling pathways affected by this compound.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (Radioactive)
This protocol is adapted from methodologies used to characterize PRMT5 inhibitors.
Objective: To determine the in vitro IC50 of this compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid
-
Filter paper
-
Microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the diluted this compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by spotting the reaction mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the radioactive PRMT5 enzymatic assay.
Cellular Assay for Symmetric Dimethylation (Western Blot)
This protocol is a generalized method to assess the cellular activity of this compound.
Objective: To determine the effect of this compound on the levels of symmetric dimethylarginine (SDMA) on a target protein (e.g., SmD3 or Histone H4) in cells.
Materials:
-
Cancer cell line (e.g., LNCaP, A549)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-sDMA, anti-SmD3, anti-H4R3me2s, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare cell lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a total protein antibody or a loading control antibody to normalize the data.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels.
dot
Caption: Western blot workflow for cellular SDMA analysis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRMT5. Its dual-mode of action, targeting both the SAM-binding site and potentially the PRMT5:MEP50 protein-protein interaction, makes it a powerful tool for studying the multifaceted roles of PRMT5 in cellular biology and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into PRMT5-driven pathologies and the development of next-generation epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-30: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and characterization of PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a critical enzyme in various cellular processes and a validated anticancer target.[3] this compound, identified as compound 17 in the primary literature, emerged from a structure-based virtual screening and subsequent hit optimization campaign.[3] This guide details the methodologies employed in its discovery and synthesis, presents its biological activity in a structured format, and visualizes the key pathways and workflows involved.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound was a multi-step process that began with a computational screen of a large chemical library, followed by experimental validation and optimization.
Virtual Screening Workflow
The initial phase of discovery involved a structure-based virtual screening cascade designed to identify novel scaffolds that could bind to the PRMT5 active site. The process is outlined below:
Hit Identification and Optimization
From the initial 23 candidate compounds selected through virtual screening, a hit compound with a benzimidazole (B57391) scaffold was identified. This initial hit, however, exhibited moderate activity. A subsequent hit-to-lead optimization process was undertaken, focusing on modifying the substituents on the benzimidazole ring and the linker to improve potency and selectivity. This optimization led to the identification of this compound (compound 17) as a potent and selective inhibitor.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on the procedures described in the primary literature.
Scheme 1: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the general synthetic route can be inferred from the primary publication and related chemical literature. The synthesis would likely involve the coupling of a substituted benzimidazole intermediate with an appropriate side chain.
Biological Activity and Characterization
This compound has been characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Method |
| IC50 | 0.33 µM | Radioactive Methyltransferase Assay |
| Kd | 0.987 µM | Surface Plasmon Resonance (SPR) |
Table 2: Selectivity Profile of this compound
| Methyltransferase | % Inhibition at 10 µM |
| PRMT5 | >95% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT4 (CARM1) | <10% |
| PRMT6 | <10% |
| SETD2 | <10% |
| SETD7 | <10% |
| SUV39H2 | <10% |
| EZH2 | <10% |
| DNMT1 | <10% |
Data for the selectivity profile is presented as percent inhibition at a concentration of 10 µM, as specific IC50 values for other methyltransferases were not provided in the primary source.
Table 3: Cellular Activity of this compound
| Cell Line | IC50 (Cell Viability) | Target Engagement |
| MV4-11 (AML) | 1.5 µM | Inhibition of SmD3 methylation |
| Z-138 (MCL) | >10 µM | Not reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioactive Methyltransferase Assay (for IC50 determination)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
-
Reaction Components : Recombinant human PRMT5/MEP50 complex, [³H]-SAM, histone H4 peptide substrate, and varying concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Procedure :
-
Incubate the PRMT5/MEP50 enzyme with this compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) (for Kd determination)
SPR is used to measure the direct binding of this compound to the PRMT5 protein.
-
Instrumentation : A Biacore instrument (or equivalent).
-
Procedure :
-
Immobilize the recombinant PRMT5 protein onto a sensor chip.
-
Flow a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
Measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic data.
-
Cell Viability Assay (for cellular IC50 determination)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Line : MV4-11 (Acute Myeloid Leukemia).
-
Procedure :
-
Seed MV4-11 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell growth at each concentration and determine the IC50 value.
-
Western Blot for Target Engagement
This method is used to confirm that this compound inhibits the methyltransferase activity of PRMT5 in cells by measuring the methylation of a known substrate, SmD3.
-
Procedure :
-
Treat MV4-11 cells with varying concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for symmetrically dimethylated SmD3 (anti-SDMA-SmD3).
-
Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the dose-dependent reduction in SmD3 methylation.
-
PRMT5 Signaling Pathways and Inhibition
PRMT5 plays a role in multiple signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of PRMT5 by this compound can disrupt these pathways.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5 and serves as a promising lead compound for the development of novel anticancer therapeutics. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The detailed characterization of its biochemical and cellular activity provides a solid foundation for its use in further preclinical and potentially clinical research.
References
PRMT5-IN-30: A Technical Guide to a Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in regulating diverse cellular processes, including cell cycle progression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of PRMT5-IN-30, a potent and selective small molecule inhibitor of PRMT5. We will delve into its mechanism of action, summarize its biochemical and cellular activity, and provide detailed protocols for key experimental assays relevant to its characterization. Furthermore, this guide will explore the major signaling pathways influenced by PRMT5 and illustrate the experimental workflows for evaluating PRMT5 inhibitors.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification is a crucial regulatory mechanism for numerous cellular functions. PRMT5 is a key player in epigenetic regulation, RNA processing, and the DNA damage response. Its overexpression has been correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of PRMT5.[1] It serves as a valuable chemical probe for studying the biological functions of PRMT5 and as a lead compound for the development of novel anti-cancer therapeutics.
This compound: Mechanism of Action and In Vitro Activity
This compound exerts its function by directly inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of PRMT5 substrates, such as SmD3, a core component of the spliceosome.[1]
Data Presentation: In Vitro Inhibitory Activity of PRMT5 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PRMT5 inhibitors.
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| This compound | PRMT5 | 0.33 µM | 0.987 µM | Biochemical | [1] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | 5 nM | Biochemical | |
| GSK3326595 | PRMT5/MEP50 | 6.2 nM | - | Biochemical | |
| LLY-283 | PRMT5/MEP50 | 6 nM | - | Biochemical | |
| JNJ-64619178 | PRMT5 | 0.4 nM | - | Biochemical |
Note: IC50 and Ki values can vary depending on the specific assay conditions and substrates used.
Key Signaling Pathways Regulated by PRMT5
PRMT5 is a central node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of PRMT5 inhibitors.
Regulation of the p53 and E2F1 Pathways
PRMT5 plays a crucial role in cell cycle control and apoptosis by regulating the activity of the tumor suppressor p53 and the transcription factor E2F1. PRMT5 can methylate p53, influencing its stability and transcriptional activity. Similarly, PRMT5-mediated methylation of E2F1 can modulate its DNA binding and the expression of its target genes involved in cell proliferation.
Role in Spliceosome Assembly and Function
PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for RNA splicing. PRMT5 symmetrically dimethylates Sm proteins (e.g., SmB, SmD1, and SmD3), which is a critical step for their assembly into small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. Inhibition of PRMT5 disrupts this process, leading to splicing defects and cell death in cancer cells that are particularly dependent on proper splicing.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of PRMT5 inhibitors. The following sections provide methodologies for key in vitro assays.
Biochemical PRMT5 Enzymatic Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method to measure the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Europium-labeled anti-sDMA antibody
-
Allophycocyanin (APC)-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme to each well, followed by the addition of the inhibitor dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated H4 peptide substrate and SAM.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding a detection mixture containing the Eu-labeled anti-sDMA antibody and APC-conjugated streptavidin.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the global levels of sDMA.
Materials:
-
Cancer cell line of interest (e.g., a mantle cell lymphoma line)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-symmetric dimethylarginine (sDMA) motif antibody
-
Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 48-72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent reduction in sDMA levels.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is crucial for the comprehensive evaluation of a novel PRMT5 inhibitor.
Conclusion
This compound is a valuable tool for the study of PRMT5 biology and a promising starting point for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of its function, the key signaling pathways it modulates, and detailed experimental protocols for its characterization. The provided information aims to facilitate further research into the therapeutic potential of PRMT5 inhibition.
References
PRMT5-IN-30: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the quantitative binding data, experimental methodologies for its characterization, and the signaling pathways involved.
Quantitative Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to PRMT5 and notable selectivity against other methyltransferases. The key quantitative metrics are summarized below.
| Target Protein | Parameter | Value | Reference |
| PRMT5 | IC50 | 0.33 μM | [1] |
| PRMT5 | Kd | 0.987 μM | [1] |
Table 1: Binding Affinity of this compound for PRMT5.
The selectivity of this compound has been established by screening against a panel of other methyltransferases, where it showed broad selectivity.[1]
Mechanism of Action
PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a significant role in various cellular processes, including gene transcription, cell cycle regulation, and spliceosome assembly.[2][3] PRMT5 inhibitors, such as this compound, function by binding to the enzyme's active site, thereby preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to the target arginine residues on substrate proteins.[4] By inhibiting PRMT5's methyltransferase activity, these inhibitors can modulate the methylation status of its substrates, impacting associated cellular pathways.[4]
The diagram below illustrates the general mechanism of PRMT5 inhibition.
Experimental Protocols
The characterization of this compound binding affinity involves biochemical and cellular assays.
Biochemical Assay for IC50 Determination
A common method to determine the half-maximal inhibitory concentration (IC50) is a biochemical enzymatic assay.
Principle: The assay measures the enzymatic activity of PRMT5 in the presence of varying concentrations of the inhibitor. The activity is often detected by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[5]
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., a histone H4 peptide) are prepared in an appropriate assay buffer.[6]
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The PRMT5 enzyme is incubated with the substrate and the methyl donor, SAM, in the presence of the various concentrations of this compound.[7]
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).[7]
-
Detection: The amount of product formed (methylated substrate or SAH) is quantified. This can be achieved using various detection methods, such as AlphaLISA®, which uses specific antibodies to detect the methylated substrate.[6]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for an IC50 determination assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-30: A Technical Guide to its Role in Epigenetic Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology. This enzyme catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes including gene expression, mRNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers.[1][2] PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on epigenetic modifications and associated signaling pathways, and relevant experimental protocols for its characterization.
Introduction to PRMT5 and Epigenetic Regulation
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks on proteins.[5][6] It primarily targets arginine residues on histone tails, such as H4R3, H3R8, and H2AR3, leading to transcriptional repression of target genes.[7][8] Beyond histones, PRMT5 methylates a variety of non-histone proteins, influencing their activity, stability, and subcellular localization.[9][10] These substrates are involved in crucial cellular functions like cell cycle progression, DNA damage repair, and apoptosis.[7][10] The aberrant expression and activity of PRMT5 have been correlated with poor prognosis in several cancers, highlighting its potential as a therapeutic target.[7][11]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5.[3][4] It acts as a potent and selective inhibitor, demonstrating a high affinity for the PRMT5 active site.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound, providing a clear indication of its potency and binding affinity.
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [3][4] |
| Kd | 0.987 µM | [3][4] |
Table 1: Potency and Binding Affinity of this compound.
Mechanism of Action and Role in Epigenetic Modification
This compound inhibits the methyltransferase activity of the PRMT5/MEP50 complex.[12] Most PRMT5 inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[1][12] This inhibition leads to a global reduction in sDMA levels on both histone and non-histone proteins.[12]
By inhibiting PRMT5, this compound is expected to reverse the repressive epigenetic marks (sDMA) on histones, leading to the reactivation of tumor suppressor gene expression.[7][10] Furthermore, the inhibition of non-histone protein methylation can disrupt various oncogenic signaling pathways.
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 is a central node in several signaling pathways critical for cancer cell proliferation, survival, and differentiation.[2][9][13] Inhibition of PRMT5 by this compound is anticipated to impact these pathways significantly.
PI3K/AKT Signaling Pathway
PRMT5 has been shown to upregulate the PI3K/AKT signaling cascade, a key pathway in cell survival and proliferation.[10][14] In some cancer types, a positive feedback loop exists where PI3K/AKT signaling also upregulates PRMT5 expression.[15] Inhibition of PRMT5 can therefore lead to the downregulation of this pro-survival pathway.
Figure 1: Inhibition of the PI3K/AKT pathway by this compound.
p53 Signaling Pathway
PRMT5 can methylate the tumor suppressor protein p53, altering its activity and target gene specificity.[16] Depending on the context, this can either enhance or inhibit its tumor-suppressive functions.[16] By preventing p53 methylation, PRMT5 inhibitors may restore its normal tumor-suppressive functions.
Figure 2: Modulation of p53 signaling by this compound.
NF-κB Signaling Pathway
PRMT5-mediated methylation of the p65 subunit of NF-κB can activate its transcriptional activity, promoting inflammation and cell survival.[9] Inhibition of PRMT5 can thus dampen pro-inflammatory and pro-survival NF-κB signaling.
Figure 3: Attenuation of NF-κB signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[12]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[12]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[12]
-
Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[12]
-
Incubate the plate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[12]
Western Blot Analysis for sDMA Marks
This protocol is to assess the effect of this compound on the levels of symmetric dimethylarginine on a specific substrate (e.g., SmD3 or Histone H4).
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-sDMA, anti-target protein, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.[12]
-
Harvest cells and lyse them in RIPA buffer.[12]
-
Determine protein concentration using the BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[12]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[12]
-
Incubate the membrane with the primary antibody against the sDMA mark (or a specific methylated substrate) and a loading control overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[12]
-
Quantify band intensities and normalize to the loading control to determine the reduction in sDMA levels.[12]
Experimental Workflow
The following diagram outlines a general workflow for evaluating the cellular effects of this compound.
Figure 4: General workflow for evaluating this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to potently and selectively inhibit PRMT5's methyltransferase activity allows for the detailed investigation of the downstream consequences of reduced symmetric arginine dimethylation. The experimental protocols and workflows provided herein offer a robust framework for researchers to further characterize the role of this compound in epigenetic modification and its therapeutic potential. Further studies are warranted to explore its efficacy in various cancer models and to elucidate the full spectrum of its cellular effects.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. PRMT5 and the role of symmetrical dimethylarginine in chromatoid bodies of planarian stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 15. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unraveling the Selectivity of PRMT5-IN-30: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of PRMT5-IN-30, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound.
PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation has been implicated in multiple cancers. This compound has emerged as a valuable tool for studying the biological functions of PRMT5 and as a potential therapeutic agent. This guide summarizes the key findings from the seminal publication by Mao et al. in the Journal of Medicinal Chemistry (2017), the primary source of data for this compound.
Quantitative Selectivity Profile
This compound demonstrates high potency for PRMT5 with an IC50 of 0.33 µM and a dissociation constant (Kd) of 0.987 µM.[1][2][3][4] A key attribute of a high-quality chemical probe is its selectivity over other related targets. This compound exhibits broad selectivity against a panel of other methyltransferases.[1][2][3][4]
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | 0.33 | 1 |
| PRMT1 | >100 | >303 |
| PRMT3 | >100 | >303 |
| CARM1 (PRMT4) | >100 | >303 |
| PRMT6 | >100 | >303 |
| SETD2 | >100 | >303 |
| SETD7 | >100 | >303 |
| SUV39H1 | >100 | >303 |
Table 1: Selectivity profile of this compound against a panel of methyltransferases. Data sourced from Mao et al., J Med Chem, 2017.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the potency and selectivity of this compound.
In Vitro PRMT5 Inhibition Assay
This biochemical assay measures the enzymatic activity of PRMT5.
-
Principle: The assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H4 peptide substrate by the PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (residues 1-21)
-
[³H]-SAM
-
This compound (or other test compounds)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for PRMT5 Activity: Western Blot of SmD3 Methylation
This cellular assay assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the methylation of a known PRMT5 substrate, SmD3.
-
Principle: Western blotting is used to detect the levels of symmetrically dimethylated SmD3 (sDMA-SmD3) in cells treated with this compound. A decrease in the sDMA-SmD3 signal indicates inhibition of PRMT5.
-
Materials:
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA-SmD3, anti-total SmD3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA-SmD3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total SmD3 and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of SmD3 methylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and the experimental workflow for determining the selectivity profile of this compound.
PRMT5 Signaling Pathway
Experimental Workflow for Selectivity Profiling
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
PRMT5-IN-30: A Technical Guide for a Selective Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in a myriad of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.
PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5.[1] Developed through structure-based virtual screening and subsequent hit optimization, this compound serves as a valuable chemical probe for elucidating the biological functions of PRMT5 and for validating it as a drug target.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and its effects on key signaling pathways. Detailed experimental protocols are also provided to facilitate its use in research settings.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 | 0.33 µM | Biochemical Assay | Recombinant Human PRMT5/MEP50 | [1] |
| Kd | 0.987 µM | Surface Plasmon Resonance | Recombinant Human PRMT5 | [1] |
| Cellular IC50 | Not explicitly reported | SmD3 Methylation Assay | MV4-11 cells | [1] |
| Antiproliferative IC50 | Not explicitly reported | Cell Viability Assay | MV4-11 cells | [1] |
Table 2: Selectivity Profile of this compound
This compound has been shown to exhibit broad selectivity against a panel of other methyltransferases.[1]
| Target | % Inhibition at 10 µM |
| PRMT5 | ~100% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| CARM1 (PRMT4) | <10% |
| PRMT6 | <10% |
| SETD2 | <10% |
| Additional methyltransferases | Data not available |
Note: The primary publication states broad selectivity but does not provide a comprehensive table of IC50 values against a wide panel of methyltransferases. The data above is inferred from the statement of broad selectivity in the original publication.[1]
Experimental Protocols
Detailed methodologies for key experiments to characterize and utilize this compound are provided below.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
[3H]-SAM (S-adenosyl-L-[methyl-3H]methionine)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM Histone H4 peptide, and 1 µM [3H]-SAM.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).
-
Initiate the reaction by adding 20 nM of the PRMT5/MEP50 enzyme complex.
-
Incubate the reaction at 30°C for 60 minutes.
-
Spot a portion of the reaction mixture onto filter paper and allow it to air dry.
-
Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated [3H]-SAM.
-
Wash once with ethanol (B145695) and allow to dry completely.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cellular SmD3 Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the methylation of the endogenous PRMT5 substrate, SmD3, in cells.
Materials:
-
MV4-11 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-SmD3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Seed MV4-11 cells and allow them to grow to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a DMSO vehicle control.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-SmD3 and loading control antibodies to ensure equal protein loading and to assess total SmD3 levels.
-
Quantify the band intensities to determine the reduction in SmD3 methylation relative to the total SmD3 and loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MV4-11 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates and a microplate reader
Procedure:
-
Seed MV4-11 cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PRMT5 and a general workflow for the characterization of a novel PRMT5 inhibitor.
Caption: PRMT5 signaling network and the point of intervention by this compound.
Caption: A generalized workflow for the preclinical characterization of a PRMT5 inhibitor.
References
An In-depth Technical Guide on PRMT5-IN-30 and its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PRMT5-IN-30, a potent and selective inhibitor of PRMT5. We delve into its mechanism of action, its effects on the key histone methylation marks H3R8me2s and H4R3me2s, and detailed protocols for essential experiments to characterize its activity. This document is intended to serve as a valuable resource for researchers and drug development professionals working on PRMT5-targeted therapies.
Introduction to PRMT5 and its Role in Histone Methylation
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that plays a pivotal role in cellular processes by methylating arginine residues on a variety of protein substrates.[1][2][3] In the context of epigenetics, PRMT5 is a key writer of histone marks, specifically catalyzing the symmetric dimethylation of arginine 8 on histone H3 (H3R8me2s) and arginine 3 on histone H4 (H4R3me2s).[2][4] These modifications are generally associated with transcriptional repression.[1][5] PRMT5 is often found in complex with other proteins, such as MEP50 (Methylosome Protein 50), which is crucial for its enzymatic activity. The aberrant expression and activity of PRMT5 have been linked to the progression of numerous cancers, highlighting its significance as a therapeutic target.[6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of PRMT5. Its inhibitory activity has been characterized through various biochemical and cellular assays.
Biochemical Potency
In vitro enzymatic assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme. For this compound, the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) have been established, demonstrating its high affinity and potency.
| Parameter | Value | Description |
| IC50 | 0.33 µM | The concentration of this compound required to inhibit 50% of PRMT5 enzymatic activity in vitro. |
| Kd | 0.987 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to PRMT5. |
Data sourced from commercially available information.
Cellular Effects on Histone Methylation
Signaling Pathways and Logical Relationships
The inhibition of PRMT5 by this compound initiates a cascade of events, primarily stemming from the reduction of histone methylation. This alteration in the epigenetic landscape leads to changes in gene expression, ultimately affecting cellular processes like proliferation and survival.
References
- 1. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Impact of PRMT5-IN-30 on Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. PRMT5-IN-30 has emerged as a potent and selective inhibitor of PRMT5, offering a valuable tool to probe the enzyme's function and a potential lead for drug development. This technical guide provides an in-depth overview of this compound's impact on gene transcription, detailing its mechanism of action, effects on key cellular pathways, and comprehensive protocols for its experimental evaluation.
Introduction to PRMT5 and its Role in Gene Transcription
PRMT5 is the primary type II protein arginine methyltransferase, responsible for symmetric dimethylarginine (sDMA) modifications. These modifications play a pivotal role in a wide array of cellular processes, including signal transduction, mRNA splicing, DNA damage repair, and, most notably, the regulation of gene expression.[1][2]
PRMT5's influence on transcription is multifaceted. It can act as both a transcriptional repressor and activator depending on the cellular context and its protein substrates.
Transcriptional Repression: PRMT5 is a core component of several repressor complexes. By symmetrically dimethylating histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s), it creates epigenetic marks associated with gene silencing.[3] These repressive marks can inhibit the binding of transcriptional activators or recruit other repressive proteins to the chromatin.
Transcriptional Activation: Conversely, PRMT5 can activate gene expression through the methylation of non-histone proteins, such as transcription factors. A key example is the methylation of the p65 subunit of NF-κB, which enhances its DNA binding and transcriptional activity.[2][4] It also plays a role in activating genes regulated by the transcription factor E2F1.[5][6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against PRMT5. Its key biochemical properties are summarized below.
Table 1: Biochemical and In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 | 0.33 μM | [7] |
| Kd | 0.987 μM | [7] |
| Mechanism of Action | Inhibition of PRMT5-mediated SmD3 methylation | [7] |
Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 by compounds like this compound can significantly impact downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
The p53 Pathway
PRMT5 has a complex relationship with the tumor suppressor p53. PRMT5 can methylate p53, which influences its stability and transcriptional activity, promoting cell cycle arrest by upregulating genes like p21.[8][9] Inhibition of PRMT5 can therefore disrupt the normal p53 response to DNA damage.
The NF-κB Pathway
PRMT5-mediated methylation of the p65 subunit of NF-κB at arginine 30 is a critical step for its activation.[2] This modification enhances the binding of NF-κB to its target DNA sequences, leading to the transcription of pro-survival genes. Inhibition of PRMT5 with this compound is expected to suppress NF-κB signaling.
References
- 1. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRMT5-IN-30 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] The protocols outlined below are essential for researchers engaged in the discovery and development of novel PRMT5 inhibitors.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, DNA damage response, and cell signaling.[2][3][4] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling therapeutic target.[4][5] this compound has been identified as a potent and selective inhibitor of PRMT5, demonstrating inhibition of PRMT5-mediated methylation.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound and another exemplary PRMT5 inhibitor. This data is crucial for designing cell-based experiments and interpreting results.
| Compound | Assay Type | Target | IC50 | Kd | Reference |
| This compound | Enzymatic Assay | PRMT5 | 0.33 µM | 0.987 µM | [1] |
| 3039-0164 | AlphaLISA Assay | PRMT5 | 63 µM | - | [6][7] |
Experimental Protocols
Two primary types of cell-based assays are detailed below: a Western Blot-based assay to measure the inhibition of substrate methylation and a luminescence-based target engagement assay.
Protocol 1: Western Blot for Symmetric Dimethylation of SmD3/SmBB'
This protocol is designed to assess the ability of this compound to inhibit the symmetric dimethylation of PRMT5 substrates, such as SmD3 or SmBB', in a cellular context.[1][2]
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethyl Arginine (sym-Rme2s) antibody (for SmBB')
-
Anti-SmD3 antibody
-
Anti-SmBB' antibody
-
Anti-PRMT5 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-treated well as a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sym-Rme2s or anti-SmD3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the signal of the methylated substrate to the total substrate or a loading control.
Expected Results: A dose-dependent decrease in the symmetric dimethylation of SmD3 or SmBB' is expected with increasing concentrations of this compound.
Protocol 2: NanoBRET™ Target Engagement Assay
This advanced assay allows for the quantification of PRMT5 target engagement by an inhibitor in live cells, providing a more direct measure of compound binding.[3][8][9]
Principle: The NanoBRET™ Target Engagement (TE) assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused PRMT5 and a cell-permeable fluorescent tracer that binds to the PRMT5 active site.[3] When an inhibitor like this compound binds to PRMT5, it displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PRMT5-NanoLuc® fusion protein
-
Plasmid encoding WDR77 (a PRMT5 partner protein)[3]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460nm and 618nm)
Procedure:
-
Transfection: Co-transfect cells with the PRMT5-NanoLuc® and WDR77 plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Analysis: Calculate the BRET ratio (acceptor emission/donor emission) for each well. The data can be used to determine the IC50 value for target engagement.
Expected Results: A concentration-dependent decrease in the BRET ratio will be observed as this compound displaces the fluorescent tracer.
Visualizations
PRMT5 Signaling Pathway and Inhibition
Caption: PRMT5 methylates substrates using SAM, influencing key cellular processes. This compound inhibits this activity.
Western Blot Experimental Workflow
Caption: Workflow for assessing PRMT5 inhibition via Western blot analysis of substrate methylation.
NanoBRET Target Engagement Assay Workflow
Caption: Step-by-step workflow for the PRMT5 NanoBRET™ Target Engagement assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a Selective Cell-Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PRMT5-IN-30 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. Overexpressed in various malignancies, including non-small cell lung cancer (NSCLC), PRMT5 plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2][3] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways.[1][2] PRMT5-IN-30 is a potent and selective inhibitor of PRMT5, offering a valuable tool for investigating the therapeutic potential of PRMT5 inhibition in NSCLC.[4][5] These application notes provide detailed protocols and data for the use of this compound in NSCLC research.
Mechanism of Action
This compound is a selective inhibitor of the methyltransferase activity of PRMT5.[4][5] In NSCLC, PRMT5 has been shown to activate several key oncogenic signaling pathways, including the PI3K/Akt and FGFR3/Akt pathways.[6][7] By inhibiting PRMT5, this compound is expected to downregulate these pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in NSCLC cells.[2][6]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant PRMT5 inhibitors.
| Compound | Target | IC50 | Kd | Cell Line (Cancer Type) | Effect | Reference |
| This compound | PRMT5 | 0.33 µM | 0.987 µM | Not Specified in Abstract | Potent and selective inhibition | [4][5][8] |
| GSK591 | PRMT5 | Not Specified | Not Specified | PC9 (NSCLC) | Decreased cell viability | [9] |
| AMI-1 | PRMTs | ~10 µM (used concentration) | Not Specified | A549 (NSCLC) | Reduced cell viability, induced apoptosis and cell cycle arrest | [2] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in NSCLC
The following diagram illustrates the central role of PRMT5 in promoting NSCLC progression through the activation of the PI3K/Akt and FGFR3/Akt signaling pathways.
Caption: PRMT5 promotes NSCLC cell proliferation via the FGFR3/PI3K/Akt pathway.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the efficacy of this compound in NSCLC cell lines.
Caption: A general workflow for the in vitro evaluation of this compound in NSCLC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.
-
Remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following treatment with this compound.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes. Centrifuge and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells in 70% cold ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with this compound.
Materials:
-
NSCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable chemical probe for studying the role of PRMT5 in non-small cell lung cancer. The provided application notes and protocols offer a framework for researchers to investigate the anti-cancer effects of this inhibitor and its impact on key signaling pathways in NSCLC. Further studies are warranted to fully elucidate the therapeutic potential of this compound in this disease context.
References
- 1. Protein arginine methyltransferase 5 is essential for growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PRMT5-IN-30 for Prostate Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in prostate cancer research. The protocols outlined below are based on established methodologies for evaluating PRMT5 inhibitors in cancer cell lines and are intended to serve as a foundational framework for your experiments.
Introduction to PRMT5 in Prostate Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that has emerged as a significant therapeutic target in prostate cancer.[1][2] PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a variety of cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[1][3] In the context of prostate cancer, PRMT5 has been shown to function as an oncogene by promoting androgen receptor (AR) signaling, a key driver of prostate cancer development and progression.[1][2][4] Furthermore, PRMT5 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to radiation therapy.[1][5]
This compound is a potent and selective inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 0.33 μM and a dissociation constant (Kd) of 0.987 μM.[6] Its high selectivity makes it a valuable tool for investigating the specific roles of PRMT5 in prostate cancer biology.
Key Applications in Prostate Cancer Research
-
Investigating the role of PRMT5 in prostate cancer cell proliferation and survival.
-
Elucidating the impact of PRMT5 inhibition on androgen receptor (AR) signaling.
-
Assessing the potential of this compound to sensitize prostate cancer cells to other therapies, such as radiation or AR-targeted agents.
-
Studying the effects of PRMT5 inhibition on downstream signaling pathways and protein methylation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Reference |
| IC50 | 0.33 μM | [6] |
| Kd | 0.987 μM | [6] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in Prostate Cancer
PRMT5 exerts its oncogenic functions in prostate cancer through multiple mechanisms. It can be recruited to the promoter of the androgen receptor (AR) gene by the transcription factor Sp1, where it symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s), leading to increased AR transcription.[1] PRMT5 can also act as a co-activator for the AR itself, enhancing the expression of AR target genes.[1][7] Furthermore, PRMT5 plays a critical role in the DNA damage response by epigenetically activating genes involved in both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[1] Inhibition of PRMT5 with this compound is expected to disrupt these processes, leading to decreased AR signaling and impaired DNA repair, ultimately inhibiting prostate cancer cell growth.
References
- 1. PRMT5: A putative oncogene and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5: a putative oncogene and therapeutic target in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ERG signaling in prostate cancer is driven through PRMT5-dependent methylation of the Androgen Receptor | eLife [elifesciences.org]
- 5. Targeting protein arginine methyltransferase 5 (PRMT5) suppresses radiation-induced neuroendocrine differentiation and sensitizes prostate cancer cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols for PRMT5-IN-30 in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including gene transcription, RNA splicing, and signal transduction. Its role in developmental biology is profound, influencing embryonic stem cell pluripotency, germ cell development, and the differentiation of various tissues.[1][2][3] Dysregulation of PRMT5 activity has been linked to developmental defects and various diseases, making it a compelling target for investigation.
PRMT5-IN-30 is a potent and selective inhibitor of PRMT5, offering a valuable tool to probe the functions of this enzyme in developmental processes.[4] These application notes provide detailed protocols and supporting data for the use of this compound in studying developmental biology, with a focus on embryonic stem cells and zebrafish models.
Quantitative Data
The following tables summarize the key in vitro biochemical data for this compound and the effects of PRMT5 inhibition on developmental models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 0.33 µM | [4] |
| K_d | 0.987 µM | [4] |
Table 2: Effects of PRMT5 Inhibition on Developmental Models
| Model Organism/Cell Type | PRMT5 Inhibitor | Concentration | Observed Phenotype/Effect | Reference |
| Zebrafish (Danio rerio) | Generic PRMT5 loss-of-function | - | Reduction in germ cell number, increased germ cell apoptosis, failure of gonads to differentiate. | [5][6] |
| Mouse Embryonic Stem Cells (mESCs) | PRMT5 Knockdown | - | Upregulation of differentiation-associated genes, downregulation of pluripotency-associated genes. | [1] |
| Mesenchymal Stromal Cells (MSCs) | GSK3235025 | 0.625 - 1.25 µM | Increased osteoblast differentiation. | [7] |
| Pediatric High-Grade Glioma Stem-like Cells | PRMT5 Knockdown | - | Decreased proliferation and self-renewal, increased apoptosis. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by PRMT5 and a general experimental workflow for studying the effects of this compound.
Diagram 1: Simplified PRMT5 Signaling in Stem Cell Maintenance and Differentiation
References
- 1. Prmt5 is essential for early mouse development and acts in the cytoplasm to maintain ES cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Zebrafish prmt5 arginine methyltransferase is essential for germ cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 Inhibition Promotes Osteogenic Differentiation of Mesenchymal Stromal Cells and Represses Basal Interferon stimulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. google.com [google.com]
Application Notes and Protocols for PRMT5-IN-30 in Neurobiology and Cerebral Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a variety of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodevelopmental disorders. In the field of neurobiology, PRMT5 is gaining attention for its role in neuronal survival and differentiation. Recent studies have identified PRMT5 as a novel therapeutic target for cerebral ischemia, where its inhibition has demonstrated significant neuroprotective effects.
PRMT5-IN-30 is a potent and selective inhibitor of PRMT5 with an IC50 of 0.33 μM and a Kd of 0.987 μM.[1] While specific research on this compound in neurobiology and cerebral ischemia is not yet extensively published, its demonstrated potency makes it a valuable tool for investigating the therapeutic potential of PRMT5 inhibition in these contexts. These application notes provide a comprehensive overview of the role of PRMT5 in cerebral ischemia and detailed protocols for utilizing PRMT5 inhibitors like this compound in relevant experimental models.
Mechanism of Action of PRMT5 in Cerebral Ischemia
Under ischemic conditions, such as those modeled by oxygen-glucose deprivation (OGD) in vitro, PRMT5 translocates from the cytoplasm to the nucleus in neuronal cells.[2][3][4] In the nucleus, PRMT5 binds to the promoter regions of a large number of genes, leading to the repression of their expression.[2][3][4] Gene ontology analysis has revealed that genes targeted by PRMT5 are highly enriched in the Hedgehog signaling pathway.[2][3][4] By repressing Hedgehog signaling, PRMT5 promotes neuronal cell death.[2][4] Inhibition of PRMT5, therefore, prevents the downregulation of the Hedgehog pathway, leading to neuroprotection.[2][4]
Another identified mechanism involves the NF-κB/NLRP3 signaling axis. In models of cerebral ischemia/reperfusion (I/R) injury, PRMT5 expression is upregulated, leading to inflammation and pyroptosis. Inhibition of PRMT5 has been shown to attenuate these effects by suppressing the NF-κB/NLRP3 axis.[5][6]
Data Presentation
The following tables summarize quantitative data from studies using other PRMT5 inhibitors in cerebral ischemia models. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Activity of PRMT5 Inhibitors
| Compound | Assay | Cell Line | Endpoint | IC50 / EC50 | Reference |
| This compound | Biochemical Assay | - | PRMT5 Inhibition | 0.33 µM (IC50) | [1] |
| This compound | Binding Assay | - | PRMT5 Binding | 0.987 µM (Kd) | [1] |
| EPZ015666 | OGD-induced cell death | HT-22 | Cell Viability | Not specified | [2] |
| LLY-283 | OGD/R-induced inflammation | SH-SY5Y | IL-1β, IL-6 reduction | Not specified | [5][6] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitor (EPZ015666) in a Mouse Model of Cerebral Ischemia (MCAO)
| Parameter | Treatment Group | Result | Reference |
| Infarct Volume | MCAO + Vehicle | ~45% | [2] |
| MCAO + EPZ015666 | ~25% | [2] | |
| Neurological Deficit Score | MCAO + Vehicle | ~3.5 | [2] |
| MCAO + EPZ015666 | ~2.0 | [2] | |
| Water Content in Infarcted Hemisphere | MCAO + Vehicle | ~82% | [2] |
| MCAO + EPZ015666 | ~80% | [2] |
Experimental Protocols
The following are detailed protocols adapted from published studies on PRMT5 inhibitors in cerebral ischemia research. These should be optimized for this compound.
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) in Neuronal Cells
This protocol is designed to model ischemic conditions in a cell culture system.
Materials:
-
Neuronal cell line (e.g., HT-22, SH-SY5Y, or primary neurons)
-
Normal culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
Deoxygenated balanced salt solution (BSS)
-
This compound (stock solution in DMSO)
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Cell Seeding: Plate neuronal cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (a suggested starting range is 0.1 - 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) before OGD.
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with deoxygenated, glucose-free BSS.
-
Place the cells in a hypoxia chamber for a duration determined by cell type and experimental goals (e.g., 4-6 hours for HT-22 cells).
-
-
Reperfusion (Optional, for OGD/R model):
-
Remove the cells from the hypoxia chamber.
-
Replace the OGD medium with normal culture medium (containing glucose and serum).
-
Return the cells to a normoxic incubator (37°C, 5% CO2) for a specified reperfusion period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Perform MTT or LDH assays to quantify cell death.
-
Protein Analysis: Harvest cells for Western blotting to analyze levels of PRMT5, cleaved caspase-3, and markers of the Hedgehog or NF-κB pathways.
-
Gene Expression Analysis: Isolate RNA for RT-qPCR to measure the expression of PRMT5 target genes.
-
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes a surgical model of stroke to evaluate the neuroprotective effects of this compound in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
6-0 nylon monofilament with a rounded tip
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring system
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
-
Inhibitor Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and time relative to the MCAO procedure (e.g., immediately after reperfusion). Dosing will need to be optimized based on the pharmacokinetic properties of this compound.
-
Neurological Assessment: At 24 or 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the mice and perfuse the brains with cold saline.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. PRMT7 can prevent neurovascular uncoupling, blood-brain barrier permeability, and mitochondrial dysfunction in repetitive and mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSE248390 - Genetic Screen Identified Prmt5 as a Neuroprotection Target against Cerebral Ischemia [ChIP-seq] - OmicsDI [omicsdi.org]
- 4. Genetic Screen Identified Prmt5 as a Neuroprotection Target against Cerebral Ischemia [elifesciences.org]
- 5. Inhibition of PRMT5 attenuates cerebral ischemia/reperfusion-Induced inflammation and pyroptosis through suppression of NF-κB/NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia | eLife [elifesciences.org]
PRMT5-IN-30: Applications in Immunology and T Cell Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. In the context of immunology, PRMT5 has emerged as a key regulator of T cell development, activation, and differentiation. Dysregulation of PRMT5 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.
PRMT5-IN-30 is a representative potent and selective small molecule inhibitor of PRMT5. These application notes provide an overview of the role of PRMT5 in T cell responses and detail protocols for utilizing PRMT5 inhibitors to modulate immune cell function. The information is intended to guide researchers in immunology and drug development in their exploration of PRMT5-targeted therapies.
Data Presentation
The following tables summarize the quantitative effects of PRMT5 inhibition on T cell responses as reported in the literature.
Table 1: Effect of PRMT5 Inhibition on T Cell Proliferation
| Cell Type | Inhibitor (Concentration) | Stimulation | Effect on Proliferation | Reference |
| Murine T cells | C220 (increasing conc.) | Allogeneic BMDCs | Significant impairment | |
| Human T cells | C220 (increasing conc.) | Allogeneic stimulation | Significant reduction | |
| Human CD8+ T cells | EPZ015666 (up to 20 µmol/L) | α-CD3/CD28 beads | Reduced proliferation | [1] |
| Human Th1 cells | PRMT5 inhibitor | anti-CD3/CD28 | Blunted expansion | [2] |
Table 2: Effect of PRMT5 Inhibition on Cytokine Secretion
| Cell Type | Inhibitor | Stimulation | Cytokine | Effect | Reference |
| Murine T cells | C220 | Allogeneic BMDCs | IFN-γ | Significant impairment | |
| Human T cells | C220 | Allogeneic stimulation | IFN-γ, IL-17 | Reduction | [3] |
| Mouse Th1 cells | PRMT5 inhibitor | anti-CD3/CD28 | IL-2 | 50-75% reduction | [2] |
| Human Th1 cells | PRMT5 inhibitor | anti-CD3/CD28 | IL-2 | 30-80% reduction | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by PRMT5 and a general workflow for assessing the impact of PRMT5 inhibitors on T cell function.
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol is for measuring T cell proliferation by flow cytometry using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
CFSE (5 mM stock in DMSO)
-
PBS
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
This compound (or other PRMT5 inhibitor, e.g., C220, EPZ015666)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash cells three times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI medium.
-
Plate cells in a 96-well plate at 2 x 10^5 cells/well.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Stimulate T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation.
-
Analyze the data by gating on the T cell populations and observing the dilution of CFSE fluorescence, where each peak represents a cell division.
-
Protocol 2: Intracellular Cytokine Staining for IFN-γ and IL-17
This protocol describes the detection of intracellular IFN-γ and IL-17 in T cells by flow cytometry.
Materials:
-
Stimulated T cells (from Protocol 1 or other culture)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
PMA and Ionomycin (for restimulation)
-
PBS
-
FACS buffer (PBS + 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorescently labeled antibodies against CD3, CD4, IFN-γ, and IL-17
-
Flow cytometer
Procedure:
-
Restimulation and Protein Transport Inhibition:
-
To the T cell culture, add PMA (50 ng/mL) and Ionomycin (500 ng/mL) for the final 4-6 hours of culture.
-
During this restimulation, add Brefeldin A (10 µg/mL) or Monensin (2 µM) to block cytokine secretion.
-
-
Surface Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain for surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend fixed and permeabilized cells in Permeabilization Buffer containing fluorescently labeled anti-IFN-γ and anti-IL-17 antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the percentage of IFN-γ and IL-17 positive cells within the gated CD4+ T cell population.
-
Protocol 3: Western Blot for PRMT5, p-STAT1, and p-ERK
This protocol outlines the detection of protein expression and phosphorylation status by Western blotting.
Materials:
-
T cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-p-STAT1, anti-STAT1, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysate Preparation:
-
Lyse T cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like β-actin.
-
Protocol 4: In Vivo Murine Model of Acute Graft-versus-Host Disease (aGVHD)
This protocol describes a common model for studying aGVHD and the therapeutic potential of PRMT5 inhibitors.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c or B6D2F1)
-
Sterile PBS
-
This compound (formulated for in vivo use)
-
Vehicle control
-
Irradiation source
Procedure:
-
Transplantation:
-
Lethally irradiate recipient mice to ablate their hematopoietic system.
-
Isolate bone marrow (BM) cells and splenocytes from donor mice.
-
Deplete T cells from the BM cells (TCD-BM).
-
Inject recipient mice intravenously with TCD-BM and donor splenocytes (as a source of alloreactive T cells).
-
-
Treatment:
-
Begin treatment with this compound or vehicle control at a predetermined time point post-transplantation (e.g., day +1 or day +7). Administration can be via oral gavage or intraperitoneal injection, depending on the inhibitor's formulation. A typical dose for a PRMT5 inhibitor like C220 is 2 mg/kg.[4]
-
-
Monitoring and Endpoint:
-
Monitor mice daily for signs of aGVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. Assign a clinical aGVHD score.
-
Record survival data.
-
At the end of the experiment or upon reaching a humane endpoint, euthanize mice and collect tissues (e.g., spleen, liver, gut) for histological analysis and flow cytometry to assess T cell infiltration and activation.
-
Protocol 5: Syngeneic Mouse Tumor Model with Anti-PD-L1 Combination Therapy
This protocol outlines an approach to evaluate the efficacy of PRMT5 inhibition in combination with immune checkpoint blockade.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound (formulated for in vivo use)
-
Anti-PD-L1 antibody
-
Isotype control antibody
-
Calipers
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-L1 antibody alone
-
This compound + Anti-PD-L1 antibody
-
-
Administer treatments according to a predetermined schedule.
-
-
Tumor Measurement and Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, excise tumors and spleens.
-
Analyze the tumor microenvironment by flow cytometry for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) and expression of immune markers.
-
Conclusion
PRMT5 is a multifaceted regulator of T cell function, and its inhibition presents a promising strategy for the treatment of T cell-mediated diseases and for enhancing cancer immunotherapy. The protocols provided here offer a framework for investigating the immunological effects of PRMT5 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems and reagents. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable data in this rapidly evolving field.
References
- 1. Regulation of acute graft-versus-host disease by microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]
- 3. agilent.com [agilent.com]
- 4. JCI Insight - PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease [insight.jci.org]
Application Notes and Protocols for Utilizing PRMT5-IN-30 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5 with a reported IC50 of 0.33 µM.[1] It effectively inhibits the methylation of PRMT5 substrates, such as SmD3.[1] Western blotting is a fundamental technique to assess the cellular efficacy of this compound by monitoring the levels of global symmetric dimethylarginine (SDMA) or the methylation status of specific PRMT5 target proteins.
These application notes provide a comprehensive protocol for using this compound in Western blot analysis to investigate its impact on PRMT5 activity and downstream signaling pathways.
Key PRMT5 Signaling Pathways
PRMT5 is a central regulator in several critical signaling pathways that govern cell proliferation, survival, and differentiation. Its inhibition by this compound can modulate these pathways, making them important areas of investigation. Key pathways include:
-
ERK1/2 and PI3K/AKT Signaling: PRMT5 can influence these pathways through the regulation of growth factor receptor signaling, such as EGFR.[2][3]
-
NF-κB Signaling: PRMT5 activity has been shown to be crucial for NF-κB signaling, and its inhibition can block the growth of certain cancer cells.[2][3]
-
WNT/β-catenin and AKT/GSK3β Signaling: PRMT5 can promote cell survival by activating these proliferative signaling cascades.[4]
Researchers can use Western blotting to examine the phosphorylation status and total protein levels of key components of these pathways following treatment with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to assess its effect on protein methylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
-
Sterile PBS
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle-only control (DMSO) at a concentration equivalent to the highest dose of the inhibitor.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a desired period. Treatment times can range from 24 to 72 hours, depending on the cell line and the stability of the target protein's methylation marks. An initial time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to cell lysis.
Protocol 2: Preparation of Cell Lysates
This protocol details the extraction of total cellular proteins for Western blot analysis.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Lysis: Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scraping: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5-10 minutes. Samples can be used immediately or stored at -80°C.
Protocol 3: Western Blotting for Detection of Protein Methylation
This protocol outlines the steps for SDS-PAGE, protein transfer, and immunodetection.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane of a polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using appropriate software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Type | Varies | Optimization is required for each cell line. |
| This compound Concentration | 0.1 - 10 µM | Start with a dose-response curve around the IC50 (0.33 µM). |
| Treatment Duration | 24 - 72 hours | Perform a time-course experiment to determine the optimal time point. |
| Vehicle Control | DMSO | Use at a concentration equal to the highest inhibitor dose. |
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Antibody Type | Recommended Dilution | Supplier Example |
| Symmetric Di-Methyl Arginine (SDMA) Motif | Rabbit Monoclonal/Polyclonal | 1:1000 | Cell Signaling Technology (#13222), Novus Biologicals (NBP3-16078) |
| PRMT5 | Rabbit Monoclonal/Polyclonal | 1:1000 | Abcam (ab109451), Cell Signaling Technology (#79803) |
| SmD3 | Rabbit Polyclonal | 1:1000 | Proteintech (11343-1-AP) |
| Histone H4 (symmetric R3 dimethyl) | Rabbit Polyclonal | 1:1000 | Active Motif (39705) |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit Monoclonal | 1:1000 - 1:2000 | Cell Signaling Technology (#4370) |
| Total ERK1/2 | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology (#4695) |
| Phospho-Akt (Ser473) | Rabbit Monoclonal | 1:1000 - 1:2000 | Cell Signaling Technology (#4060) |
| Total Akt | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology (#4691) |
| β-Actin | Mouse Monoclonal | 1:5000 | Sigma-Aldrich (A5441) |
| GAPDH | Rabbit Monoclonal | 1:1000 - 1:5000 | Cell Signaling Technology (#5174) |
Note: Antibody dilutions are suggestions and should be optimized for your specific experimental conditions.
Mandatory Visualizations
PRMT5 Signaling Pathway Diagram
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for a Western blot experiment using this compound.
References
Application Notes and Protocols for PRMT5-IN-30 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. PRMT5-IN-30 is a potent and selective inhibitor of PRMT5 with a reported IC50 of 0.33 µM and a Kd of 0.987 µM.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the optimal concentration for a specific cell line and assay should be determined empirically through dose-response experiments.
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Cell Line(s) | Reference(s) |
| This compound | PRMT5 | 0.33 | 0.987 | Biochemical Assay | [1] |
Signaling Pathways and Experimental Workflow
PRMT5 Signaling Pathway
PRMT5 exerts its effects through the methylation of histone and non-histone proteins, influencing several key signaling pathways implicated in cancer cell proliferation and survival. Inhibition of PRMT5 with this compound is expected to modulate these pathways, leading to anti-cancer effects.
References
PRMT5-IN-30: Application Notes and Protocols for SmD3 Methylation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. One of the key substrates of PRMT5 is SmD3, a core component of the spliceosome. The methylation of SmD3 by PRMT5 is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are fundamental to pre-mRNA splicing. Dysregulation of PRMT5 activity has been implicated in various diseases, including cancer, making it a promising target for therapeutic intervention.
PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5.[1] This document provides detailed application notes and protocols for utilizing this compound to study the inhibition of SmD3 methylation in both biochemical and cellular contexts.
PRMT5-SmD3 Signaling Pathway
PRMT5, in a complex with MEP50 (Methylosome Protein 50), forms the catalytic core that recognizes and methylates Sm proteins, including SmD1, SmB/B', and SmD3.[2][3] This methylation event is a prerequisite for the subsequent assembly of the Sm core onto small nuclear RNAs (snRNAs), a process facilitated by the Survival of Motor Neuron (SMN) complex.[4] The fully assembled snRNPs are then incorporated into the spliceosome to carry out pre-mRNA splicing. Inhibition of PRMT5 with this compound disrupts this pathway, leading to impaired spliceosome biogenesis and function.
References
- 1. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC3497828 - Crystal structure of the human PRMT5:MEP50 complex. - OmicsDI [omicsdi.org]
- 3. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5-IN-30 in Ovarian Follicle Development Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a critical enzyme in the regulation of ovarian follicle development. It is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in various cellular processes including gene expression and mRNA splicing.[1][2] Studies have shown that PRMT5 is highly expressed in the granulosa cells of growing ovarian follicles.[3][4] Its inactivation in these cells leads to arrested follicle development at the secondary stage, disorganized granulosa cells, and subsequent female infertility in mouse models.[3][4][5]
The mechanism of PRMT5 action in granulosa cells involves the post-transcriptional regulation of the Wilms' tumor 1 (Wt1) protein. PRMT5 facilitates the IRES-dependent translation of Wt1 mRNA by methylating the heterogeneous nuclear ribonucleoprotein A1 (HnRNPA1).[3][4] WT1 is essential for maintaining the identity of granulosa cells and preventing their premature differentiation (luteinization).[3][4] Consequently, the loss of PRMT5 function leads to a significant reduction in WT1 protein levels, which in turn causes a dramatic upregulation of genes related to steroidogenesis, such as Cyp11a1, Star, and Nr5a1.[4]
PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5 with a reported IC50 of 0.33 µM in biochemical assays.[6][7] This inhibitor offers a valuable tool for the chemical-genetic interrogation of PRMT5 function in various biological contexts, including ovarian follicle development. By providing temporal control over PRMT5 activity, this compound can be used to dissect the specific roles of this enzyme at different stages of folliculogenesis, complementing genetic knockout studies.
These application notes provide a summary of the effects of PRMT5 inhibition on ovarian follicle development based on existing literature and offer detailed protocols for utilizing this compound in in vitro ovarian follicle culture systems.
Data Presentation
While no studies have been published using this compound specifically in ovarian follicle development, the effects of PRMT5 inhibition have been demonstrated using the specific inhibitor EPZ015666 on isolated granulosa cells. The results are consistent with observations in Prmt5-knockout mouse models.[4] The following tables summarize the key findings.
Table 1: Effects of PRMT5 Inhibition on Key Regulatory and Steroidogenic Factors in Granulosa Cells
| Target | Effect of PRMT5 Inhibition | Method of Inhibition | Reference |
| WT1 Protein Level | Significantly Reduced | EPZ015666 Treatment / Genetic Knockout | [4] |
| Wt1 mRNA Level | No Significant Change | EPZ015666 Treatment / Genetic Knockout | [4] |
| CYP11A1, StAR, NR5A1 Protein Levels | Significantly Increased | Genetic Knockout | [4] |
| Cyp11a1, Star, Nr5a1, Cyp19a1 mRNA Levels | Significantly Increased | EPZ015666 Treatment / Genetic Knockout | [4] |
Table 2: Biochemical Profile of this compound
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [6][7] |
| Binding Affinity (Kd) | 0.987 µM | [6][7] |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | [6][7] |
| Solubility | ≥ 50 mg/mL in DMSO | [6][7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PRMT5 signaling pathway in ovarian granulosa cells.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in follicle culture.
Experimental Protocols
Note: The following protocols are adapted from established methods for in vitro follicle culture and studies using other PRMT5 inhibitors. As this compound has not been specifically tested in this system, optimization of concentration and treatment duration may be required.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is readily soluble in DMSO.[6][7] To prepare a 10 mM stock solution, dissolve 3.71 mg of this compound (MW: 371.41 g/mol ) in 1 mL of anhydrous, sterile DMSO.
-
Solubilization: Aid dissolution by vortexing and/or using an ultrasonic bath until the solution is clear.[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[6][7]
Protocol 2: In Vitro 3D Mouse Ovarian Follicle Culture with this compound Treatment
This protocol is adapted from established 3D alginate-based follicle culture methods.
Materials:
-
Ovaries from 12-day-old female mice
-
Follicle isolation medium (L-15 medium with 1% FBS)
-
Follicle culture medium (α-MEM supplemented with 5% FBS, 1% ITS (Insulin, Transferrin, Selenium), and 100 mIU/mL FSH)
-
1% (w/v) Alginate solution, sterile
-
50 mM CaCl2 / 140 mM NaCl solution, sterile
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well culture plates
Procedure:
-
Follicle Isolation:
-
Euthanize 12-day-old female mice and dissect the ovaries in sterile conditions.
-
Place ovaries in a dish containing follicle isolation medium.
-
Mechanically dissect secondary follicles (100-130 µm in diameter) from the ovaries using 28-gauge insulin (B600854) needles under a stereomicroscope.
-
Collect healthy follicles with a centrally located oocyte and intact basement membrane.
-
-
Follicle Encapsulation:
-
Wash the isolated follicles in the culture medium.
-
Gently mix a small number of follicles (e.g., 1-5) into a 5 µL drop of 1% alginate solution.
-
Using a pipette, carefully aspirate the alginate drop containing the follicles and dispense it into the CaCl2 solution. This will cause the alginate to instantly polymerize into a hydrogel bead, encapsulating the follicles.
-
Allow the beads to cure for 2-3 minutes, then wash them three times in culture medium.
-
-
Follicle Culture and Treatment:
-
Place one encapsulated follicle bead into each well of a 96-well plate containing 100 µL of pre-warmed follicle culture medium.
-
Prepare working dilutions of this compound in the culture medium. Based on the biochemical IC50 of 0.33 µM, a starting concentration range of 0.1 µM to 5 µM is recommended for dose-response experiments.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Add the this compound or vehicle control medium to the appropriate wells.
-
Culture the follicles for 8-12 days at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 2 days with fresh medium containing the respective concentrations of this compound or DMSO.
-
-
Endpoint Analysis:
-
Follicle Survival and Growth: Monitor follicle survival and measure the diameter daily or every other day using an inverted microscope with a calibrated micrometer.
-
Hormone Analysis: Collect the spent media during changes to measure steroid hormone (e.g., estradiol, progesterone) levels by ELISA.
-
Gene and Protein Expression: At the end of the culture period, retrieve follicles from the alginate beads using an alginate lyase solution. Pool follicles from each treatment group for RNA extraction and qRT-PCR analysis of target genes (Wt1, Cyp11a1, Star, Nr5a1, Cyp19a1) or for protein extraction and Western blot analysis (WT1, PRMT5).
-
Protocol 3: Analysis of Gene Expression by qRT-PCR
-
RNA Extraction: Extract total RNA from pooled granulosa cells/follicles using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including a DNase I treatment step.
-
cDNA Synthesis: Synthesize first-strand cDNA from 100-500 ng of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a qPCR instrument with a SYBR Green-based master mix. Use primers specific for mouse Wt1, Cyp11a1, Star, Nr5a1, Cyp19a1, and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound treated groups to the vehicle control group.
Conclusion
This compound serves as a valuable chemical probe to investigate the role of arginine methylation in ovarian follicle development. The provided protocols, based on robust in vitro culture techniques and findings from genetic and alternative inhibitor studies, offer a framework for researchers to explore the dose-dependent and stage-specific effects of PRMT5 inhibition on granulosa cell function, steroidogenesis, and overall follicle maturation. These studies will contribute to a deeper understanding of the epigenetic regulation of female fertility and may inform the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. PRMT5 regulates ovarian follicle development by facilitating Wt1 translation | eLife [elifesciences.org]
- 4. PRMT5 regulates ovarian follicle development by facilitating Wt1 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
PRMT5-IN-30 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT5 inhibitor, PRMT5-IN-30.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after I diluted it from my DMSO stock. What happened and what should I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule inhibitors, including this compound. The compound is highly soluble in organic solvents like DMSO but can crash out when introduced into a primarily aqueous environment. Here are several steps to troubleshoot this issue:
-
Final Concentration Check: You might be exceeding the solubility limit of this compound in your aqueous buffer. Try lowering the final concentration of the inhibitor in your experiment.
-
Optimize DMSO Concentration: While it's ideal to keep the final DMSO concentration low, a slightly higher concentration (e.g., 0.1% to 0.5%) might be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Dilution Method: The way you dilute your compound matters. Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock. This rapid dispersion can help prevent immediate precipitation.
-
Use of Surfactants: Consider including a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01%), in your aqueous buffer to improve the solubility of the inhibitor.
Q2: I am having trouble dissolving the this compound powder in DMSO. What can I do?
A2: According to product datasheets, this compound should be soluble in DMSO at concentrations up to 50 mg/mL.[1][2][3] If you are experiencing difficulties, consider the following:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1][2][3]
-
Gentle Warming: Gently warm the solution to 37°C for a short period (10-15 minutes) to help dissolve the powder. Avoid excessive or prolonged heating, which could degrade the compound.
-
DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds.[2][3] Use a fresh, sealed bottle of anhydrous DMSO for preparing your stock solutions.
Q3: After storing my this compound DMSO stock solution at -20°C, I see crystals. Is the compound degraded?
A3: Not necessarily. It is more likely that the compound has precipitated or crystallized out of the solution due to the lower temperature. Before use, allow the vial to warm to room temperature and then vortex thoroughly to ensure all the compound has redissolved. If necessary, you can use brief sonication or gentle warming as described above. If the precipitate does not redissolve, the compound may have degraded, and it is best to prepare a fresh stock solution. To minimize this issue, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended method for preparing working solutions of this compound for cell culture experiments?
A4: To avoid precipitation in your cell culture medium, it is recommended to perform a serial dilution. First, prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). Then, create intermediate dilutions from this stock in pure DMSO. Finally, add a small volume of the final DMSO intermediate to your pre-warmed cell culture medium and mix immediately and thoroughly. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) and consistent across all treatments, including the vehicle control.
Quantitative Data
The following table summarizes the known solubility data for this compound and a structurally similar compound.
| Compound | Solvent/Buffer | Solubility | Notes |
| This compound | DMSO | 50 mg/mL (~134.6 mM)[1][2][3] | May require sonication for complete dissolution.[1][2][3] |
| Similar PRMT5 Inhibitor | PBS | 1.2 µM[4] | Illustrates the low aqueous solubility typical for this class of compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 371.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh out 3.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[2]
Protocol 2: Cell Viability Assay using this compound
This protocol provides a general method for assessing the effect of this compound on cancer cell line viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Remember to first make intermediate dilutions in DMSO if necessary, and then dilute into the medium to ensure the final DMSO concentration is consistent and low (e.g., 0.1%). Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
PRMT5 Signaling Pathway and Inhibition
Caption: Mechanism of PRMT5 and its inhibition by this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide for resolving this compound precipitation.
References
Technical Support Center: Troubleshooting Inconsistent PRMT5-IN-30 Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving the PRMT5 inhibitor, PRMT5-IN-30. The following information is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why are we observing high variability in the IC50 values for this compound in our biochemical assays?
A1: Inconsistent IC50 values for this compound can arise from several factors related to the inhibitor itself and the assay conditions. The enzymatic activity of PRMT5 is sensitive to environmental factors, and the stability of the inhibitor is crucial for consistent results.[1]
Troubleshooting Steps:
-
Inhibitor Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitation before diluting into the assay buffer.[1][2]
-
Storage: For long-term storage, keep the solid compound at -20°C. Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]
-
Purity: If you suspect batch-to-batch variability, confirm the purity of your this compound lot using analytical methods like HPLC-MS.
-
-
Assay Conditions:
-
pH and Temperature: Maintain a consistent pH in your assay buffer, as PRMT5 activity can be influenced by pH changes.[1] Likewise, ensure a constant temperature, as enzymatic reactions are temperature-dependent.[1]
-
Reagent Quality: Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the cofactor S-adenosylmethionine (SAM). Degradation of any of these components can significantly impact results.[1]
-
Q2: this compound is potent in our biochemical assays, but shows weak or no effect in our cell-based assays. What could be the reason?
A2: A discrepancy between biochemical and cellular potency is a common challenge with small molecule inhibitors. This often points to issues with the compound's behavior in a cellular environment.[1]
Troubleshooting Steps:
-
Cellular Uptake and Efflux:
-
Cell Permeability: Determine if this compound is permeable to your cell line of choice. Low permeability will result in a lower intracellular concentration of the inhibitor.[1]
-
Efflux Pumps: Your cells might be actively removing the inhibitor through efflux pumps like P-glycoprotein. This can be investigated by co-treating with known efflux pump inhibitors.[2]
-
-
Target Engagement in Cells:
-
Western Blot Analysis: Confirm that this compound is engaging its target in cells by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A reduction in SDMA levels on proteins like SmD3 or Histone H4 (at arginine 3) indicates target engagement.[2]
-
Incubation Time: The duration of inhibitor treatment may not be sufficient to observe a cellular phenotype. Consider extending the incubation time.[1]
-
-
Cell-Specific Factors:
Q3: We are observing unexpected or off-target effects in our cellular experiments. How can we confirm the effects are specific to PRMT5 inhibition?
A3: Distinguishing on-target from off-target effects is critical for validating your findings. A multi-pronged approach is recommended to confirm that the observed cellular phenotype is a direct result of PRMT5 inhibition.
Troubleshooting Steps:
-
Use of Controls:
-
Structurally Unrelated PRMT5 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different PRMT5 inhibitor. If the phenotypes are consistent, it strengthens the evidence for an on-target effect.[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce PRMT5 expression. If the phenotype of PRMT5 knockdown mimics the effects of this compound treatment, it provides strong evidence for on-target activity.[2]
-
-
Selectivity Profiling:
-
If not provided by the manufacturer, consider having this compound profiled against a panel of other methyltransferases to confirm its selectivity.[2]
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 (Biochemical) | 0.33 µM | [3] |
| Kd | 0.987 µM | [3] |
| Mechanism of Action | Inhibits PRMT5-mediated SmD3 methylation | [3] |
| Solubility | ≥ 25 mg/mL in DMSO (with ultrasonication) | [4] |
| Storage (Solid) | -20°C (up to 3 years) or 4°C (up to 2 years) | [4] |
| Storage (Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | [2][3] |
Table 2: Comparative Cellular IC50 Values of Representative PRMT5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94 - 33.12 | [5] |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 2.33 - 42.71 | [5] |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 0.019 | [6] |
| EPZ015666 | KP1 | Lung Adenocarcinoma | >40-fold shift in resistant lines | [7] |
Experimental Protocols
Biochemical IC50 Determination Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay.
-
Reaction Setup: In a reaction tube, combine the assay buffer, PRMT5/MEP50 enzyme complex, and a histone H4 peptide substrate.[1]
-
Inhibitor Addition: Add serially diluted this compound or a vehicle control (DMSO) to the reaction tubes and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]methionine.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[1]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[1]
-
Detection: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and detect the radiolabeled methylated substrate by autoradiography.[1]
Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for detecting changes in the methylation of PRMT5 substrates.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for desired time points. Harvest and lyse the cells in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SDMA or a specific methylated substrate (e.g., H4R3me2s) overnight at 4°C.[1][2]
-
Secondary Antibody and Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize the protein bands using a chemiluminescent substrate.[1]
-
Loading Control: Re-probe the membrane with an antibody for a loading control, such as β-actin or total histone H4.[1]
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
PRMT5-IN-30 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PRMT5-IN-30 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the enzyme's active site and competes with the methyl donor SAM, thereby preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3][4] By inhibiting PRMT5's catalytic activity, this compound can modulate various cellular processes, including gene expression, RNA splicing, and signal transduction, which are often dysregulated in cancer.[3]
Q2: What are the known on-target effects of PRMT5 inhibition with this compound?
The primary on-target effect of this compound is the reduction of symmetric dimethylarginine (sDMA) levels on PRMT5 substrates. A key biomarker for confirming on-target activity in cells is the decreased methylation of SmD3, a component of the spliceosome complex.[1][3] Inhibition of PRMT5 has been shown to impact several critical signaling pathways involved in cell proliferation, survival, and differentiation.
Q3: I am observing a phenotype inconsistent with known PRMT5 functions. How can I investigate potential off-target effects?
Several strategies can be employed to assess and mitigate off-target effects:
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target proteins.
-
Orthogonal Inhibitors: Use a structurally distinct PRMT5 inhibitor with a different off-target profile to confirm that the observed phenotype is due to PRMT5 inhibition.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out PRMT5. The resulting phenotype should mimic the effects of this compound if the inhibitor is on-target.
-
Selectivity Profiling: Assess the activity of this compound against a broad panel of kinases and other methyltransferases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PRMT5 in a cellular context by measuring changes in the thermal stability of the protein.
Troubleshooting Guide
Problem 1: Inconsistent or weaker than expected cellular activity compared to biochemical potency.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to measure the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3 or histone H4 at arginine 3 (H4R3me2s). A dose-dependent decrease in sDMA levels will confirm that this compound is engaging its target within the cell.
-
Optimize Treatment Conditions: Vary the incubation time and concentration of this compound to determine the optimal conditions for observing the desired phenotype.
-
Assess Cell Permeability: If direct measurement of intracellular compound concentration is possible (e.g., via LC-MS/MS), this can confirm whether the compound is entering the cells at sufficient levels.
-
Problem 2: Observed cellular phenotype (e.g., cell death) does not align with the known functions of PRMT5.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Kinase/Methyltransferase Screen: Test this compound against a broad panel of kinases and methyltransferases to identify potential off-target activities. The data below shows the selectivity of a similar compound, which can serve as a reference.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This will provide evidence of direct target engagement in the cellular environment. A thermal shift should be observed for PRMT5, but not for unrelated proteins.
-
Utilize a PRMT5 Knockout/Knockdown System: Compare the phenotype of cells treated with this compound to that of cells where PRMT5 has been genetically depleted. If the phenotype persists in the knockout/knockdown cells, it is likely due to an off-target effect.
-
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Target | IC50 (μM) | Kd (μM) | Assay Type |
| PRMT5 | 0.33 | 0.987 | Biochemical |
Data sourced from Mao et al., J Med Chem, 2017.[3][4]
Table 2: Selectivity of a Representative PRMT5 Inhibitor Against Other Methyltransferases
| Methyltransferase | % Inhibition at 10 µM |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT4 (CARM1) | <10% |
| PRMT6 | <10% |
| SETD2 | <10% |
| EZH2 | <10% |
| SUV39H2 | <10% |
| DNMT1 | <10% |
This table presents representative data for a selective PRMT5 inhibitor and illustrates the expected high selectivity of compounds like this compound.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by PRMT5 and a general workflow for investigating off-target effects.
Caption: PRMT5 signaling pathways modulated by this compound.
Caption: Workflow for investigating potential off-target effects.
Detailed Experimental Protocols
1. Biochemical PRMT5 Enzymatic Assay
-
Objective: To determine the IC50 value of this compound against the PRMT5/MEP50 complex.
-
Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a histone H4 peptide substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a biotinylated histone H4 (1-21) peptide substrate, and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding [3H]-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding streptavidin-coated SPA beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Western Blot for Cellular On-Target Engagement
-
Objective: To measure the reduction of symmetric dimethylarginine (sDMA) on PRMT5 substrates in cells treated with this compound.
-
Methodology:
-
Culture cells (e.g., MV4-11 acute myeloid leukemia cells) to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for sDMA (e.g., anti-symmetric dimethylarginine antibody) or a specific methylated substrate like SmD3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to PRMT5 in intact cells.
-
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures this stabilization by heating intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
-
Methodology:
-
Culture cells and treat with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analyze the amount of soluble PRMT5 in the supernatant by Western blotting, as described in the protocol above.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent PRMT5-IN-30 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PRMT5-IN-30 precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the inhibitor and introducing variability. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Observation: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. | - Determine the Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. - Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment. |
| Rapid Solvent Exchange: The abrupt change from a high concentration of DMSO (in the stock solution) to the aqueous medium causes the hydrophobic compound to "crash out" of solution. | - Use Intermediate Dilutions: Prepare one or more intermediate dilutions of the this compound stock solution in pre-warmed (37°C) cell culture medium.[1] - Slow Addition and Mixing: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[2] |
| High DMSO Concentration in Final Medium: While DMSO is an excellent solvent for the initial stock, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | - Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium. Many cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cells.[1] |
Observation: The medium appears clear initially, but a precipitate forms after incubation.
| Potential Cause | Recommended Solution |
| Temperature Shift: The solubility of this compound may decrease as the medium cools from 37°C (incubator) to room temperature during handling. | - Maintain Temperature: Minimize the time that culture vessels are outside the incubator. Pre-warm all solutions and media to 37°C before use. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium over time, leading to the formation of insoluble complexes. | - Test in Different Media: If possible, test the solubility of this compound in different basal media formulations. - Serum Concentration: Evaluate if reducing the serum concentration (if applicable) improves solubility. |
| pH Shift: Changes in the pH of the culture medium due to cellular metabolism or CO₂ levels in the incubator can affect the solubility of pH-sensitive compounds. | - Ensure Proper Buffering: Use a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are suspected. |
| Media Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound. | - Maintain Humidity: Ensure proper humidification of the incubator. Use plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a maximum concentration of 50 mg/mL, though ultrasonic treatment may be necessary to fully dissolve the compound at this concentration. It is crucial to use anhydrous, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.
Q2: How should I store the this compound stock solution?
A2: For long-term storage, the solid powder form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: My this compound stock solution in DMSO has a precipitate after storage. Is it degraded?
A3: Precipitation in a DMSO stock solution upon cooling is not necessarily a sign of degradation. It is more likely that the compound has crystallized out of the solution. Gently warming the vial to 37°C and using an ultrasonic bath can help to redissolve the compound. Always ensure your stock solution is clear before preparing working solutions.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its hydrophobic nature. This will likely result in poor solubility and precipitation. A high-concentration stock solution in DMSO should be prepared first.
Q5: How can I determine the maximum non-toxic concentration of DMSO for my cells?
A5: It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO. Treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1%) that correspond to the dilutions of your inhibitor and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo). This will establish the highest DMSO concentration that does not affect your cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution to 100 µM in the medium.
-
Add the stock solution drop-wise to the medium while gently vortexing.
-
-
Prepare the final working solution:
-
Add the required volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed complete cell culture medium.
-
For example, to make 1 mL of 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Add the stock solution slowly and directly into the medium while gently vortexing or swirling the tube to ensure immediate and thorough mixing.
-
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (e.g., cloudiness, crystals). If the solution is clear, it is ready to be added to your cells.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Caption: The inhibitory action of this compound on the PRMT5 signaling pathway.
References
Technical Support Center: Troubleshooting Weak Cellular Effects of PRMT5-IN-30
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing weak or inconsistent cellular effects with the PRMT5 inhibitor, PRMT5-IN-30. The following resources, including frequently asked questions (FAQs) and troubleshooting guides, are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known potency of this compound?
This compound, also known as compound 17, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1] It has a reported biochemical half-maximal inhibitory concentration (IC50) of 0.33 μM and a dissociation constant (Kd) of 0.987 μM.[1] It is important to note that biochemical potency may not always directly translate to cellular efficacy.
Q2: At what concentrations should I be seeing a cellular effect with this compound?
While the biochemical IC50 of this compound is 0.33 μM, the effective concentration in cell-based assays can vary significantly depending on the cell line, experimental conditions, and the endpoint being measured. It is recommended to perform a dose-response experiment starting from low nanomolar to high micromolar concentrations to determine the optimal concentration for your specific system.
Q3: How can I confirm that this compound is engaging its target in my cells?
The most direct way to confirm target engagement is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A dose-dependent decrease in SDMA levels upon treatment with this compound would indicate successful target inhibition. Commonly used markers for Western blot analysis include the methylation of SmD3 or histone H4 at arginine 3 (H4R3me2s).
Q4: Are there known reasons why some cell lines are less sensitive to PRMT5 inhibitors?
Yes, several factors can contribute to differential sensitivity. These include, but are not limited to:
-
High expression of PRMT5: Cells with elevated levels of the PRMT5 protein may require higher concentrations of the inhibitor to achieve a functional effect.
-
Expression of the binding partner MEP50: PRMT5 forms an active complex with MEP50 (also known as WDR77). Sufficient levels of MEP50 are necessary for PRMT5 activity.
-
Cellular context and signaling pathways: The dependence of a cell line on PRMT5-mediated pathways can influence its sensitivity to inhibition.
-
Presence of drug efflux pumps: Overexpression of efflux pumps like P-glycoprotein can actively remove the inhibitor from the cell, reducing its intracellular concentration.
Troubleshooting Guide: Addressing Weak Cellular Effects
If you are observing weaker than expected cellular effects with this compound, consider the following troubleshooting steps:
Compound Integrity and Handling
| Issue | Recommended Action |
| Compound Degradation | Minimize freeze-thaw cycles by aliquoting stock solutions. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] |
| Incomplete Solubilization | Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution into aqueous buffers or cell culture media. Visually inspect for any precipitate. |
| Purity Concerns | If batch-to-batch variability is suspected, verify the purity of your this compound lot using analytical methods such as HPLC-MS. |
Experimental Assay Conditions
| Issue | Recommended Action |
| Inconsistent Cell Culture | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density across experiments, as this can impact inhibitor sensitivity. |
| Variable Serum Concentration | Fluctuations in serum concentration in the cell culture media can affect inhibitor activity. Maintain a consistent serum percentage throughout your experiments. |
| Suboptimal Treatment Duration | The effects of PRMT5 inhibition on cellular phenotypes such as proliferation or apoptosis may take time to manifest. Consider extending the treatment duration (e.g., 72 hours or longer). |
Target Engagement and Cellular Factors
| Issue | Recommended Action |
| Lack of Target Engagement | Perform a Western blot to assess the levels of SDMA on a known PRMT5 substrate (e.g., SmD3, H4R3me2s) after treating with a range of this compound concentrations. This will confirm if the inhibitor is reaching and inhibiting its target within the cell. |
| Low PRMT5/MEP50 Expression | Verify the expression levels of both PRMT5 and its essential cofactor MEP50 in your cell line via Western blot or qPCR. Cell lines with low expression may be less dependent on PRMT5 activity. |
| Potential for Drug Efflux | If you suspect active removal of the inhibitor, consider co-treatment with a known efflux pump inhibitor to see if this enhances the cellular effects of this compound. |
| Cellular Permeability Issues | While this compound is expected to be cell-permeable, this can vary between cell types. If other troubleshooting steps fail, consider evaluating its permeability in your specific cell line. |
Quantitative Data Summary
The following table summarizes the known potency of this compound. Cellular potency can be highly variable, and it is recommended that researchers establish a baseline for their specific cell line of interest.
| Compound | Assay Type | Potency (IC50/Kd) | Reference |
| This compound | Biochemical (Enzymatic) | IC50: 0.33 μM | [1] |
| Biochemical (Binding) | Kd: 0.987 μM | [1] | |
| Cellular | Varies by cell line and assay | Not available |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the methylation status of its substrates.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against an SDMA-modified substrate (e.g., anti-SmD3-me2s, anti-H4R3me2s)
-
Primary antibody for a loading control (e.g., anti-β-actin, anti-GAPDH, or total histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the SDMA-modified substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT assay:
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing weak cellular effects of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of PRMT5-IN-30 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of PRMT5-IN-30 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also referred to as compound 17, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It functions by disrupting the protein-protein interaction between PRMT5 and its essential cofactor, Methylosome Protein 50 (MEP50). This inhibition prevents the symmetric dimethylation of arginine residues on both histone and non-histone proteins, which are involved in various cellular processes including gene expression, RNA splicing, and signal transduction.[2]
Q2: Why is cytotoxicity a concern when using PRMT5 inhibitors in normal primary cells?
PRMT5 is a critical enzyme for the normal functioning and viability of both cancerous and healthy cells. It plays a key role in fundamental cellular processes such as cell proliferation, differentiation, and survival.[2][3] Therefore, inhibiting PRMT5 can lead to "on-target" toxicity in healthy, non-cancerous primary cells, which is an important consideration during experiments.
Q3: What are the known downstream signaling pathways affected by PRMT5 inhibition that can lead to cytotoxicity?
PRMT5 is known to regulate key pro-survival signaling pathways. Inhibition of PRMT5 can lead to the downregulation of the PI3K/AKT and ERK signaling pathways, which are central to promoting cell survival and proliferation.[2] Disruption of these pathways can lower the threshold for apoptosis (programmed cell death) in both cancer and normal cells.[2][4]
Q4: Is there a known therapeutic window for this compound between cancer cells and normal primary cells?
While specific quantitative data on the therapeutic window of this compound in a wide range of primary cells is limited in publicly available literature, the principle of a therapeutic window relies on cancer cells often being more dependent on PRMT5 activity for their survival and proliferation compared to normal cells.[5] It is crucial for researchers to empirically determine the cytotoxic profile and therapeutic window of this compound in their specific primary cell models of interest by comparing its effects on both healthy and cancerous cells.
Troubleshooting Guides
Problem: High cytotoxicity observed in primary cells at expected effective concentrations.
-
Possible Cause 1: On-target toxicity in highly proliferative primary cells.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as Histone H4 at Arginine 3 (H4R3me2s). A decrease in this mark confirms that the inhibitor is engaging its target.[6]
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to find the minimal concentration and duration of this compound treatment that achieves the desired biological effect with the least impact on cell viability.
-
Use a Quiescent Cell Model: If experimentally feasible, compare the cytotoxicity in proliferating versus quiescent primary cells. Quiescent cells may be less sensitive to PRMT5 inhibition.
-
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Use a Structurally Different PRMT5 Inhibitor: Corroborate your findings with another PRMT5 inhibitor that has a different chemical structure. If the cytotoxicity is not replicated, it may be due to an off-target effect of this compound.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown PRMT5 in your primary cells. If the phenotype of genetic knockdown is less severe than with this compound treatment at a concentration that gives a similar level of on-target inhibition, it could indicate off-target effects of the compound.[7]
-
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Ensure Optimal Cell Health: Primary cells are sensitive to their culture environment. Ensure that the media composition, confluency, and overall culture conditions are optimal, as stressed cells can be more susceptible to drug-induced toxicity.[8]
-
Check Vehicle (DMSO) Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically below 0.1%).
-
-
Quantitative Data Summary
| Inhibitor | Cell Line(s) | Cancer Type | IC50 / EC50 | Reference |
| This compound | - | - | 0.33 µM (biochemical IC50) | [1] |
| Prmt5-IN-17 | LNCaP | Prostate Cancer | 0.43 µM | [9] |
| Prmt5-IN-17 | A549 | Lung Cancer | <0.5 µM | [9] |
| PRT382 | 9 MCL cell lines | Mantle Cell Lymphoma | 44.8 to 1905.5 nM | [4] |
| GSK3326595 | Various cell lines | - | ~5-56 nM (cellular SDMA) | [6] |
| LLY-283 | - | - | 25 ± 1 nM (cellular) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in primary cells.
Materials:
-
This compound
-
Primary cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. The optimal seeding density for primary cells should be determined empirically to ensure they are in a logarithmic growth phase during the experiment.
-
Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for On-Target Validation (SDMA Levels)
This protocol is for assessing the on-target activity of this compound by measuring the levels of symmetric dimethylarginine on Histone H4.
Materials:
-
This compound
-
Primary cells of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4R3me2s, anti-Total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-H4R3me2s primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-Total Histone H4 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H4R3me2s signal to the total Histone H4 signal to determine the reduction in symmetric dimethylation.
-
Visualizations
Caption: PRMT5 signaling pathway and the impact of this compound.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. onclive.com [onclive.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected phenotypes with PRMT5-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected phenotypes when using the PRMT5 inhibitor, PRMT5-IN-30.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It functions by blocking the enzymatic activity of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] This inhibition disrupts various cellular processes that are dependent on PRMT5 activity, including gene transcription, RNA splicing, and signal transduction.[5][6]
Q2: What are the expected on-target effects of this compound in cancer cell lines?
A2: The expected on-target effects of this compound in sensitive cancer cell lines include:
-
Inhibition of cell proliferation and growth.[7]
-
Induction of cell cycle arrest, often at the G1 phase.[8]
-
Induction of apoptosis (programmed cell death).[6]
-
Reduction in the symmetric dimethylation of known PRMT5 substrates, such as SmD3 and histone H4 at arginine 3 (H4R3me2s).[9]
Q3: Are there known off-target effects associated with PRMT5 inhibitors in general?
A3: While this compound is designed to be selective, off-target effects are a possibility with any small molecule inhibitor. For PRMT5 inhibitors in general, potential on-target toxicities in highly proliferative normal tissues, such as bone marrow and the gastrointestinal tract, have been noted.[10] Adverse effects observed in clinical trials with other PRMT5 inhibitors include anemia, thrombocytopenia, and nausea.[7][10][11] It is crucial to perform experiments to distinguish between on-target and off-target effects in your specific model system.
Troubleshooting Unexpected Phenotypes
Here are some common unexpected phenotypes that researchers may encounter when using this compound and guides to troubleshoot them.
Scenario 1: Unexpected Cell Death in a "Resistant" Cell Line
-
Observation: You observe significant cytotoxicity in a cell line that you expected to be resistant to PRMT5 inhibition based on its genetic background (e.g., not MTAP-deleted).
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be acting on other proteins besides PRMT5.
-
Recommendation: Perform a rescue experiment. If the unexpected phenotype is due to off-target effects, it will persist even when PRMT5 is knocked out.[10] Compare the phenotype induced by this compound with that of a structurally different PRMT5 inhibitor.[9] A similar phenotype with a different inhibitor suggests an on-target effect.
-
-
On-Target, Context-Dependent Toxicity: The cell line may have a previously uncharacterized dependency on a PRMT5-regulated pathway. PRMT5 is involved in numerous cellular processes, including DNA repair, cell cycle control, and splicing.[5][12]
-
Recommendation: Analyze the expression and methylation status of key PRMT5 substrates and downstream effectors in your cell line. This can help identify the specific PRMT5-dependent pathway that is being disrupted.
-
-
Compound Integrity: The compound may have degraded or be impure.
-
Recommendation: Verify the purity and integrity of your this compound stock using analytical methods like HPLC-MS.[9]
-
-
Scenario 2: Paradoxical Increase in Proliferation or Survival
-
Observation: Instead of the expected growth inhibition, you observe an increase in cell proliferation or survival at certain concentrations of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Feedback Loops in Signaling Pathways: PRMT5 is a node in complex signaling networks. Its inhibition can sometimes lead to the activation of compensatory survival pathways. For instance, PRMT5 has complex interactions with pathways like PI3K/AKT and ERK.[13][14]
-
Recommendation: Profile the activity of major survival signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in the presence and absence of the inhibitor. This can be done using phospho-specific antibodies in a western blot.
-
-
Heterogeneous Cell Population: A sub-population of cells that is resistant to or even thrives under PRMT5 inhibition may be selected for during the experiment.
-
Recommendation: Analyze the cell population for markers of heterogeneity. If possible, perform single-cell analyses to identify subpopulations with distinct responses.
-
-
Scenario 3: Altered Gene Expression Profile Unrelated to Known PRMT5 Targets
-
Observation: RNA-sequencing data reveals significant changes in the expression of genes that are not known to be direct or indirect targets of PRMT5-mediated histone methylation.
-
Possible Causes & Troubleshooting Steps:
-
Impact on RNA Splicing: PRMT5 plays a crucial role in the assembly and function of the spliceosome by methylating Sm proteins.[15] Inhibition of PRMT5 can lead to widespread changes in alternative splicing, which can in turn affect the stability and translation of numerous mRNAs.[16]
-
Recommendation: Analyze your RNA-seq data for changes in alternative splicing events. Look for intron retention and exon skipping, which are hallmarks of spliceosome dysfunction.[16]
-
-
Off-Target Effects on Other Epigenetic Modifiers: this compound could be inhibiting other methyltransferases or epigenetic regulators at higher concentrations.
-
Recommendation: Perform a selectivity screen of your compound against a panel of other methyltransferases to identify potential off-target interactions.[9]
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.33 µM | [1][2] |
| Kd | 0.987 µM | [1][2] |
Key Experimental Protocols
1. Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This protocol is used to confirm the on-target activity of this compound by measuring the levels of a known PRMT5-mediated methylation mark.
-
Procedure:
-
Plate and culture your cells to the desired confluency.
-
Treat the cells with a dose range of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetric dimethylated substrate of PRMT5 (e.g., anti-SDMA, anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin, total Histone H4) to ensure equal protein loading.[9]
-
2. Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.[17]
-
For a CellTiter-Glo assay, add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence.
-
Visualizations
Caption: PRMT5 signaling and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 7. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
- 12. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
PRMT5 Inhibitors: A Comparative Analysis of PRMT5-IN-30 and GSK591
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target for various cancers. This enzyme's role in critical cellular processes, including gene transcription and RNA splicing, has spurred the development of potent and selective inhibitors. This guide provides a detailed comparison of two such inhibitors, PRMT5-IN-30 and GSK591, offering researchers, scientists, and drug development professionals a comprehensive overview of their activities based on available experimental data.
Activity Profile: this compound vs. GSK591
The following table summarizes the key quantitative data for this compound and GSK591, highlighting their biochemical potency and cellular activity. It is important to note that a direct head-to-head study comparing these two compounds under identical experimental conditions is not available in the public domain. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Parameter | This compound | GSK591 |
| Biochemical Potency | ||
| IC50 (PRMT5/MEP50) | 0.33 µM[1][2] | 4 nM[3][4], 11 nM[5][6] |
| Binding Affinity (Kd) | 0.987 µM[1][2] | Not Reported |
| Cellular Activity | ||
| Target Engagement (SmD3 methylation inhibition EC50) | Not Reported | 56 nM (Z-138 cells)[5][6] |
| Anti-proliferative Activity (GI50/IC50) | 0.43 µM (LNCaP prostate cancer)[7], <0.5 µM (A549 lung cancer)[7] | 190 nM (A101D skin cancer)[4], 549 nM (A-431 skin cancer)[4] |
Deciphering the Mechanism: The PRMT5 Signaling Pathway
PRMT5 is a key regulator of cellular function, primarily through its role in symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[8] This modification impacts gene expression, RNA processing, and signal transduction. Inhibition of PRMT5 can lead to a cascade of downstream effects, ultimately impacting cancer cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK591 | Structural Genomics Consortium [thesgc.org]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: PRMT5-IN-30 vs. JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Two Prominent PRMT5 Inhibitors
The protein arginine methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer, including cell proliferation, RNA splicing, and DNA damage repair. Consequently, the development of small molecule inhibitors targeting PRMT5 is an area of intense research. This guide provides a detailed comparison of two such inhibitors: PRMT5-IN-30 and JNJ-64619178, presenting available efficacy data, experimental methodologies, and insights into their mechanisms of action to aid researchers in their investigations.
Executive Summary
| Feature | This compound (Compound 17) | JNJ-64619178 |
| Mechanism of Action | Protein-Protein Interaction (PPI) Inhibitor (PRMT5:MEP50) | Binds to SAM and substrate pockets, pseudo-irreversible inhibitor |
| Biochemical Potency | IC50: 0.33 µM; Kd: 0.987 µM[1] | Not explicitly stated as IC50, but potent with prolonged target engagement[2] |
| Cellular Efficacy | IC50 <500 nM in prostate and lung cancer cells | Potent antiproliferative activity in various cancer cell lines[2][3] |
| In Vivo Efficacy | Data not available in peer-reviewed literature | Demonstrated tumor growth inhibition and regression in multiple xenograft models[1][3] |
| Clinical Development | Preclinical | Phase 1 clinical trials (NCT03573310)[4] |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data available for this compound and JNJ-64619178.
Table 1: Biochemical and Cellular Potency
| Compound | Assay Type | Parameter | Value | Cell Lines/Conditions | Reference |
| This compound | Biochemical | IC50 | 0.33 µM | Enzymatic assay | [1] |
| Biochemical | Kd | 0.987 µM | Surface Plasmon Resonance | [1] | |
| Cellular | IC50 | <500 nM | Prostate and lung cancer cells | ||
| JNJ-64619178 | Cellular | Antiproliferative Activity | Potent | Subsets of lung, breast, pancreatic, and hematological cancer cell lines | [2][3] |
| Clinical (Phase 1) | Objective Response Rate (ORR) | 5.6% (overall) | Advanced solid tumors and NHL | [5] | |
| Clinical (Phase 1) | Objective Response Rate (ORR) | 11.5% | Adenoid Cystic Carcinoma (ACC) | [5] |
Table 2: In Vivo Efficacy of JNJ-64619178 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing | Outcome | Reference |
| Lung Cancer | NCI-H1048 | 10 mg/kg, oral, once daily | Tumor growth inhibition and regression | [3] |
| Hematological Malignancies | Various | Not specified | Broad antitumor activity | [5] |
Note: In vivo efficacy data for this compound is not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for key experiments cited in the evaluation of these PRMT5 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of PRMT5 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRMT5 inhibitor (this compound or JNJ-64619178)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PRMT5 Target Engagement
This protocol is for detecting changes in the methylation of PRMT5 substrates, such as symmetric dimethylarginine (SDMA) on SmD3, following inhibitor treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-SmD3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulation
-
Calipers
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PRMT5 inhibitor or vehicle according to the desired schedule (e.g., oral gavage, intraperitoneal injection). For JNJ-64619178, oral administration has been used.[3]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement by measuring biomarkers such as SDMA levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Simplified PRMT5 signaling pathway and points of intervention for this compound and JNJ-64619178.
Caption: General experimental workflow for evaluating the efficacy of PRMT5 inhibitors.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating PRMT5-IN-30: A Comparative Guide to On-Target Effects in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRMT5-IN-30 with other prominent PRMT5 inhibitors, focusing on the validation of their on-target effects in cellular models. Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a critical role in cellular processes such as gene expression, RNA splicing, and signal transduction. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.
This document offers a framework for evaluating the performance of this compound against well-characterized alternatives like GSK3326595 and the MTA-cooperative inhibitor MRTX1719. By providing quantitative data from published studies and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to objectively assess the on-target efficacy of these compounds.
Comparative On-Target Activity of PRMT5 Inhibitors
The following table summarizes the key biochemical and cellular activities of this compound and other notable PRMT5 inhibitors. This data is compiled from various public sources and provides a basis for their comparison.
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular Symmetric Dimethylarginine (SDMA) Inhibition (EC50) | Key Substrates for On-Target Validation | Reference |
| This compound | Potent and selective | 0.33 µM | Not explicitly reported, inhibits SmD3 methylation | SmD3 | [1] |
| GSK3326595 | SAM-competitive | 6.2 nM | ~5-56 nM (in various cell lines) | SmD1/3, Histone H4 (H4R3me2s) | [2] |
| MRTX1719 | MTA-cooperative | Not directly reported; >70-fold selectivity for MTAP-deleted cells | Potent in MTAP-deleted cells | SmD3 | [3][4][5] |
| Compound 20 (THIQ derivative) | SAM-competitive | 4.2 nM | Concentration-dependent decrease in SDMA in MV-4-11 cells | SDMA-containing proteins | [6] |
Experimental Protocols
To ensure rigorous and reproducible validation of on-target effects, detailed experimental protocols are essential. Below are methodologies for key cellular assays.
Western Blot Analysis for Cellular Symmetric Dimethylarginine (SDMA) Levels
This assay is crucial for directly assessing the ability of a PRMT5 inhibitor to block the enzymatic activity of PRMT5 within a cellular context.
Principle:
This method utilizes an antibody specific to the symmetric dimethylarginine (SDMA) mark on proteins to quantify the reduction in PRMT5 activity following inhibitor treatment. A loading control is used to normalize the data.
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitors (this compound, GSK3326595, etc.)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA (e.g., anti-SYM10), anti-SmD3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PRMT5 inhibitor for a predetermined time (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for SDMA and the loading control. Normalize the SDMA signal to the loading control. The EC50 value can be calculated by plotting the normalized SDMA levels against the inhibitor concentration.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of PRMT5 inhibitors on cancer cell lines.
a) MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitors
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor and incubate for the desired duration (e.g., 72-120 hours). Include a vehicle control.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay
Principle:
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitors
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for the desired time period.
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability and determine the IC50 value.
Visualizing PRMT5's Role and Experimental Validation
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Validating On-Target Effects.
By utilizing the provided data and protocols, researchers can effectively validate the on-target effects of this compound and conduct rigorous comparisons with other PRMT5 inhibitors, thereby facilitating informed decisions in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: PRMT5-IN-30 Versus Other Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[1] The dysregulation of PRMT5 activity is implicated in the progression of various cancers, spurring the development of numerous small molecule inhibitors.[1][2] This guide provides a comprehensive and objective comparison of PRMT5-IN-30 with other prominent PRMT5 inhibitors, supported by experimental data to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
Mechanism of Action and Biochemical Potency
PRMT5 inhibitors have been developed with diverse mechanisms of action, primarily by targeting the S-adenosylmethionine (SAM) cofactor binding site, the substrate-binding site, or through covalent modification of the enzyme.[3] this compound is a potent and selective inhibitor of PRMT5.[4] A summary of the biochemical potency of this compound and other key inhibitors is presented in Table 1.
Table 1: Biochemical Potency of Selected PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Binding Affinity (Kd) | Reference |
| This compound | Compound 17 | Not specified | 0.33 µM | 0.987 µM | [4][5] |
| JNJ-64619178 | Onametostat | SAM-competitive | 0.14 nM | - | [3][6] |
| GSK3326595 | Pemrametostat, EPZ015666 | Substrate-competitive, SAM-uncompetitive | 6.0 - 22 nM | - | [3][7][8] |
| LLY-283 | Compound 1 | SAM-competitive | 22 nM | - | [9] |
| Prmt5-IN-11 | Compound 11 | Covalent | 26 nM | - | [3] |
| MRTX1719 | - | MTA-cooperative | MTA+ IC50 = 2.3 nM | - | [10] |
Note: IC50 values can vary based on experimental conditions.
Selectivity Profile: this compound vs. Other Inhibitors
Table 2: Selectivity of PRMT5 Inhibitors Against a Panel of Human Methyltransferases
| Enzyme | Class | JNJ-64619178 (% Inhibition at 10 µM)[6] | Prmt5-IN-11 (IC50)[11][12] |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% | 31 nM |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% | Inactive |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% | Not Reported |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | Not Reported | Inactive |
| PRMT6 | Arginine Methyltransferase (Type I) | Not Reported | Not Reported |
| PRMT7 | Arginine Methyltransferase (Type III) | Not Reported | Not Reported |
| PRMT8 | Arginine Methyltransferase (Type I) | Not Reported | Not Reported |
| SETD2 | Lysine Methyltransferase | <15% | Not Reported |
| SUV39H2 | Lysine Methyltransferase | <15% | Not Reported |
| DNMT1 | DNA Methyltransferase | <15% | Not Reported |
Cellular Activity and Target Engagement
The efficacy of PRMT5 inhibitors in a cellular context is crucial for their therapeutic potential. This is often evaluated by measuring the inhibition of symmetric dimethylarginine (sDMA) levels on known PRMT5 substrates, such as SmD3, and by assessing the anti-proliferative effects on cancer cell lines.[13]
Table 3: Cellular Activity of Selected PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Potency (IC50/EC50) | Reference |
| This compound | MV4-11 (AML) | Cell Viability | 6.53 µM | [4] |
| JNJ-64619178 | A549 (Lung Cancer) | sDMA Inhibition | Not Reported | [13] |
| GSK3326595 | Z-138 (Lymphoma) | Proliferation | Not Reported | [14] |
| LLY-283 | - | sDMA Inhibition | 25 nM | [9] |
| Prmt5-IN-11 | Granta-519 (Mantle Cell Lymphoma) | sDMA Inhibition | 158 nM | [11] |
| Prmt5-IN-11 | Granta-519 (Mantle Cell Lymphoma) | Proliferation | 270 nM | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction.[6]
-
Objective: To determine the IC50 value of an inhibitor against the purified PRMT5/MEP50 complex.
-
Materials:
-
Purified full-length human PRMT5/MEP50 complex.
-
Histone H2A or H4 peptide substrate.
-
S-adenosylmethionine (SAM) as the methyl donor.
-
Test inhibitor.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).[6]
-
RapidFire High-Throughput Mass Spectrometry (MS) system.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the PRMT5/MEP50 enzyme, substrate peptide, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor (e.g., 30 minutes at room temperature).[6]
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at a controlled temperature for a specific duration (e.g., 90 minutes at 30°C).[6]
-
Stop the reaction by adding a quenching solution (e.g., formic acid).[6]
-
Analyze the samples using the RapidFire MS system to quantify SAH production.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.[6]
-
Cellular Target Engagement Assay (Western Blot for Symmetric Dimethylarginine - sDMA)
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of sDMA on a known substrate.[4]
-
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific PRMT5-mediated methylation mark.
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitor.
-
Lysis buffer.
-
Primary antibody specific for a symmetrically dimethylated PRMT5 substrate (e.g., anti-sDMA-SmD3).
-
Primary antibody for a loading control (e.g., anti-β-actin or total SmD3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of the test inhibitor for a specified time (e.g., 3 days).[11]
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
Quantify band intensities to determine the relative reduction in sDMA levels and calculate the EC50 value.[4]
-
NanoBRET® Target Engagement Assay
This live-cell assay quantifies compound binding to PRMT5.[1][15]
-
Objective: To measure the intracellular affinity of PRMT5 inhibitors.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PRMT5 and a fluorescent tracer that binds to a specific pocket of PRMT5. Inhibitors that bind to PRMT5 will compete with the tracer, leading to a decrease in the BRET signal.[1]
-
Procedure:
-
Cells are co-transfected with vectors expressing NanoLuc®-PRMT5 and its binding partner WDR77.
-
The cells are then treated with the test inhibitor at various concentrations.
-
The NanoBRET® tracer is added.
-
The BRET signal is measured using a luminometer.
-
The data is analyzed to determine the intracellular potency of the inhibitor.
-
Signaling Pathways and Visualizations
PRMT5 plays a multifaceted role in cancer by methylating both histone and non-histone proteins, thereby influencing various signaling pathways crucial for tumor growth and survival.[2][16]
Caption: PRMT5 signaling pathways and points of intervention by various inhibitors.
Caption: Generalized experimental workflow for inhibitor characterization.
References
- 1. NanoBRET® TE PRMT5 Assay [promega.jp]
- 2. A live cell PRMT5 NanoBRETT target engagement assay querying competitive and uncompetitive modes of inhibition — Target Discovery Institute [tdi.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PRMT5 function and targeting in cancer [cell-stress.com]
The Synergistic Potential of PRMT5 Inhibition in Combination Cancer Therapy
An Objective Comparison of Preclinical Data for Researchers and Drug Development Professionals
The inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising strategy in oncology. PRMT5 is overexpressed in a variety of cancers and plays a crucial role in multiple cellular processes that promote tumor growth, including cell cycle progression, RNA splicing, and signal transduction.[1] While PRMT5 inhibitors have shown preclinical and early clinical promise as monotherapies, a growing body of evidence highlights their significant synergistic potential when combined with other anti-cancer agents.[2][3] This guide provides a comparative overview of the synergistic effects observed with PRMT5 inhibitors in combination with chemotherapy, targeted therapy, and immunotherapy, supported by experimental data and detailed methodologies.
Important Note on PRMT5-IN-30: This guide focuses on the synergistic effects of targeting the PRMT5 pathway. While the specific compound this compound (also known as compound 17) is a potent and selective PRMT5 inhibitor with a reported IC50 of 0.33 μM, publicly available data on its synergistic effects in combination therapies is limited.[4][5] Therefore, this document synthesizes findings from studies on other well-characterized PRMT5 inhibitors, such as EPZ015666 and GSK3326595, to provide a comprehensive understanding of the therapeutic potential of this drug class.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining PRMT5 inhibitors with various anti-cancer drugs across different cancer types.
Table 1: Synergistic Effects of PRMT5 Inhibitors with Chemotherapeutic Agents
| Cancer Type | PRMT5 Inhibitor | Combination Drug | Cell Lines | Key Findings | Synergy Score/Metric | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Cisplatin (B142131) | BT20, MDA-MB-453, MDA-MB-468 | Significant synergistic inhibition of cell proliferation. | Loewe Synergy Score >30 in BT20 and MDA-MB-468 cells. | [4] |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Doxorubicin | (Not specified) | Moderate synergistic interaction. | (Not specified) | [4] |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Camptothecin | (Not specified) | Moderate synergistic interaction. | (Not specified) | [4] |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | GSK3326595 | Irinotecan (B1672180) (CPT-11) | (In vivo models) | Enhanced chemotherapy sensitivity and impressive anti-tumor efficacy in vivo. | (Qualitative) | [1][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | (Genetic Knockout & Pharmacologic Inhibition) | Gemcitabine | (Orthotopic and PDX mouse models) | Decreased tumor growth and metastatic burden. | 30% reduction in tumor volume in Gem-treated PRMT5 KO vs. WT. | [7][8][9] |
| Lung Cancer | AMI-1 | Cisplatin | (In vitro model) | Additive effect on antineoplastic activity, overcoming cisplatin resistance. | (Qualitative) | [10] |
Table 2: Synergistic Effects of PRMT5 Inhibitors with Targeted Therapies
| Cancer Type | PRMT5 Inhibitor | Combination Drug | Cell Lines/Models | Key Findings | Synergy Score/Metric | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Erlotinib (EGFRi) | BT20, MDA-MB-468 | Synergistic impairment of cell proliferation, especially in EGFR-overexpressing cells. | (Not specified) | [4] |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Neratinib (EGFR/HER2i) | BT20, MDA-MB-468, MDA-MB-453 | Synergistic impairment of proliferation. | Loewe Synergy Score >30 in MDA-MB-453 and BT20 cells. | [4] |
| Mantle Cell Lymphoma (MCL) | PRT382 / PRT543 | Venetoclax (BCL-2i) | Granta-519, PDX models | Synergistic cell death and decreased tumor burden in ibrutinib-resistant models. | (Qualitative) | [5] |
| Bladder Urothelial Carcinoma | AZ14209703 | Olaparib (PARPi) | MTAP-deficient and proficient cell lines, organoids | Demonstrated synergy in both MTAP-deficient and proficient models. | (Qualitative) | [11] |
| Mantle Cell Lymphoma (MCL) | (Various) | ATR inhibitor, CDK4 inhibitor | (In vitro and in vivo models) | Synergistic antitumor effects. | (Qualitative) | [12] |
| Small Cell Lung Cancer, Pancreatic Cancer | EPZ015666 | MS023 (PRMT1i) | H2171, MiaPaCa2 | Synergistic inhibition of cell proliferation. | (Qualitative) |
Table 3: Synergistic Effects of PRMT5 Inhibitors with Immunotherapies
| Cancer Type | PRMT5 Inhibitor | Combination Drug | Models | Key Findings | Reference(s) |
| Melanoma | GSK3326595 | Anti-PD1 Therapy | Mouse allograft models (B16, YUMM1.7) | Significant decrease in tumor size and increased survival; sensitized PD-1 resistant tumors. | [2] |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | GSK3326595 | Anti-TIGIT Therapy (in combination with CPT-11) | (In vivo models) | Impressive anti-tumor efficacy; combination upregulated TIGIT on CD8+ T cells. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the context of PRMT5 inhibitor synergy studies.
Cell Viability and Proliferation Assays
-
Objective: To quantify the effect of single and combination drug treatments on cell growth.
-
Method (MTT/CellTiter-Glo):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a dose range of the PRMT5 inhibitor, the combination drug, or both, for a specified period (e.g., 72 hours).
-
For MTT assays, add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo assays, add the reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
Calculate cell viability as a percentage relative to a vehicle-treated control.
-
Synergy is calculated using models such as the Loewe additivity model or the Chou-Talalay method.[4]
-
Colony Formation Assay
-
Objective: To assess the long-term effect of drug treatments on the clonogenic survival and proliferative capacity of single cells.
-
Method:
-
Treat cells with the drugs for a specified period.
-
Plate a low density of viable cells into 6-well plates and culture for 1-2 weeks until visible colonies form.
-
Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and express the results as a percentage of the control.[4]
-
Apoptosis Assays
-
Objective: To determine the mechanism of cell death induced by drug combinations.
-
Method 1 (Caspase Activity):
-
Treat cells with the drug combinations for various time points.
-
Lyse the cells and measure the activity of key apoptotic caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrate-based assays. Cleavage of caspases can also be detected by Western blotting.[5]
-
-
Method 2 (Annexin V/Propidium Iodide Staining):
-
Harvest treated cells and wash with a binding buffer.
-
Stain cells with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic/necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PRMT5 inhibitors are underpinned by their ability to modulate multiple cancer-promoting pathways, creating vulnerabilities that can be exploited by other drugs.
DNA Damage Response (DDR) and Chemotherapy Sensitization
PRMT5 inhibition has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and PARP inhibitors.[4][11] This is partly due to PRMT5's role in regulating the DNA damage response pathway. For instance, PRMT5 can activate RPA2-mediated DNA repair.[7] Inhibiting PRMT5 can therefore impair a cell's ability to repair chemotherapy-induced DNA damage, leading to synthetic lethality.
Caption: PRMT5 inhibition blocks DNA repair, enhancing chemotherapy-induced apoptosis.
Modulation of Apoptotic Pathways with Targeted Therapies
PRMT5 inhibition can reprogram survival pathways, creating a dependency on anti-apoptotic proteins like BCL-2. In mantle cell lymphoma, PRMT5 inhibition leads to the upregulation of the pro-apoptotic protein BAX, creating a vulnerability that is exploited by the BCL-2 inhibitor venetoclax, resulting in synergistic cell death.[5]
Caption: Dual inhibition of PRMT5 and BCL-2 promotes intrinsic apoptosis.
Enhancing Anti-Tumor Immunity
PRMT5 inhibition can remodel the tumor microenvironment from "immune-cold" to "immune-hot". In microsatellite-stable colorectal cancer, combining a PRMT5 inhibitor with irinotecan induces a state resembling mismatch repair deficiency, leading to the release of cytosolic DNA.[1][6] This activates the cGAS-STING pathway, a critical step in initiating an anti-tumor immune response, thereby enhancing the efficacy of checkpoint inhibitors like anti-TIGIT therapy.[1][6] Furthermore, PRMT5 inhibition can increase MHC-I expression on tumor cells, improving their recognition by immune cells and sensitizing them to anti-PD1 therapy.[2]
Caption: PRMT5 inhibition activates the cGAS-STING pathway to boost immunotherapy.
General Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic potential of a PRMT5 inhibitor with another drug in a preclinical setting.
Caption: A typical preclinical workflow for assessing drug synergy.
Conclusion
The preclinical data strongly support the rationale for combining PRMT5 inhibitors with a range of other anti-cancer agents. By targeting fundamental cancer processes like DNA repair, apoptosis, and immune evasion, PRMT5 inhibition creates synthetic lethalities and sensitizes tumors to the effects of chemotherapy, targeted drugs, and immunotherapies. The synergistic interactions observed across multiple cancer types, including those with high unmet medical needs like TNBC and pancreatic cancer, underscore the therapeutic potential of this combination strategy. Future research should focus on validating these findings in clinical settings and identifying predictive biomarkers to select patients most likely to benefit from these novel combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tazemetostat (EPZ-6438) | EZH2 Inhibitor | AmBeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uniprot.org [uniprot.org]
- 7. Methylation of FEN1 suppresses nearby phosphorylation and facilitates PCNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Amodiaquine dihydrochloride dihydrate | Antimalarial Agent | AmBeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SGC0946 | DOT1L Inhibitor | AmBeed.com [ambeed.com]
Cross-Validation of PRMT5 Inhibition: A Comparative Guide to PRMT5-IN-30 and siRNA Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in various diseases, particularly cancer, due to its critical role in cellular processes like transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 is implicated in the progression of multiple cancers, including lymphomas, breast cancer, and glioblastoma.[3][4] Consequently, robust methods for inhibiting PRMT5 are essential for both basic research and drug development.
This guide provides an objective comparison between two primary methods of PRMT5 inhibition: the use of a small molecule inhibitor, PRMT5-IN-30 , and genetic knockdown using small interfering RNA (siRNA) . By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the cross-validation of findings between these two essential research tools, ensuring that observed biological effects are confidently attributed to the on-target inhibition of PRMT5.[2]
Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown
The fundamental difference between this compound and siRNA lies in their mechanism of action. Understanding this distinction is crucial for experimental design and data interpretation.
-
This compound is a potent and selective chemical inhibitor that directly targets the enzymatic activity of the PRMT5 protein.[5] It functions by binding to the enzyme, likely at or near the active site, which prevents the transfer of methyl groups from its cofactor S-adenosylmethionine (SAM) to arginine residues on its histone and non-histone substrates.[6] This approach provides rapid and often reversible inhibition of PRMT5's catalytic function.
-
siRNA-mediated knockdown operates at the post-transcriptional level.[6] A synthetic siRNA duplex, designed to be complementary to the PRMT5 messenger RNA (mRNA), is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the PRMT5 mRNA.[6] The degradation of the mRNA prevents its translation into protein, thereby reducing the total cellular pool of the PRMT5 enzyme.[6][7]
Data Presentation: Comparing Experimental Outcomes
Cross-validation requires demonstrating that both pharmacological and genetic inhibition of PRMT5 produce consistent downstream biological effects. The following tables summarize expected outcomes based on published studies.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Outcome Measure | Effect of this compound (or similar inhibitor) | Effect of PRMT5 siRNA Knockdown | Supporting Rationale |
|---|---|---|---|
| Cell Proliferation | Dose-dependent inhibition | Significant reduction in cell growth rate | PRMT5 regulates genes involved in cell cycle progression and survival.[4][8] |
| Cell Cycle | Induction of G0/G1 cell cycle arrest | Induction of G0/G1 cell cycle arrest | Inhibition of PRMT5 downregulates key cell cycle proteins like β-catenin and Cyclin D1.[3] |
| Apoptosis | Induction of apoptosis | Increased apoptosis | PRMT5 is known to regulate the expression of genes involved in anti-apoptotic pathways.[1] |
| Colony Formation | Significant reduction in colony forming ability | Significant reduction in colony forming ability | Demonstrates loss of long-term proliferative capacity and self-renewal upon PRMT5 inhibition.[3] |
Table 2: Comparison of Effects on Key Target Gene Expression
| Target Gene | Effect of this compound (or similar inhibitor) | Effect of PRMT5 siRNA Knockdown | Function of Gene |
|---|---|---|---|
| c-MYC | Decreased Transcription | Decreased Transcription | An oncogene that drives cell proliferation; PRMT5 is required to sustain MYC-driven lymphoma.[9][10] |
| Cyclin D1 (CCND1) | Decreased Expression | Decreased Expression | A key regulator of the G1/S phase transition in the cell cycle.[3][9] |
| SURVIVIN (BIRC5) | Decreased Transcription | Decreased Transcription | An inhibitor of apoptosis protein (IAP) family member.[9] |
| WNT Antagonists (e.g., AXIN2, WIF1) | Increased Transcription | Increased Transcription | PRMT5 epigenetically silences these tumor-suppressive WNT pathway antagonists.[9] |
Table 3: Comparison of Effects on Cellular Signaling Pathways
| Signaling Pathway | Effect of this compound (or similar inhibitor) | Effect of PRMT5 siRNA Knockdown | Pathway Function & Rationale |
|---|---|---|---|
| WNT/β-catenin | Inhibition | Inhibition | PRMT5 promotes this pathway by silencing antagonists; inhibition leads to derepression.[9] |
| AKT/GSK3β | Decreased phospho-AKT & phospho-GSK3β | Decreased phospho-AKT & phospho-GSK3β | PRMT5 indirectly activates this pro-survival signaling cascade.[9] |
| NF-κB | Inhibition | Inhibition | PRMT5 can methylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[11][12] |
| ERK/PI3K | Context-dependent modulation | Context-dependent modulation | PRMT5 can regulate growth factor receptors (e.g., EGFR, FGFR3) that signal through these pathways.[11][13] |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results.
Protocol 1: Inhibition of PRMT5 using this compound
This protocol outlines a general procedure for treating cultured cells with a small molecule inhibitor.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest dose of inhibitor).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Harvest the cells for downstream analysis.
-
Western Blotting: Analyze protein levels of PRMT5 targets (e.g., symmetric dimethylarginine - SDMA), and signaling pathway components (e.g., p-AKT, β-catenin).
-
qRT-PCR: Analyze mRNA levels of PRMT5 target genes (e.g., c-MYC, CCND1).
-
Cell Viability/Proliferation Assays: Use assays such as MTT, CellTiter-Glo, or direct cell counting.
-
Protocol 2: Knockdown of PRMT5 using siRNA
This protocol describes the transient transfection of cells with siRNA to reduce PRMT5 protein levels.[6]
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.[6]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute PRMT5-targeting siRNA (and a non-targeting control siRNA) in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[6]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion. The optimal time should be determined empirically.
-
Validation and Endpoint Analysis: Harvest cells for analysis.
-
Validation of Knockdown: It is critical to confirm the reduction of PRMT5 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Endpoint Analysis: Perform the same downstream analyses as described in the inhibitor protocol to compare phenotypes.
-
PRMT5 Signaling Pathways
Both this compound and siRNA should perturb cellular signaling networks controlled by PRMT5. The following diagrams illustrate key pathways.
Conclusion: A Unified Approach
Both this compound and siRNA are powerful and indispensable tools for investigating PRMT5 biology.
-
This compound offers rapid, dose-dependent, and reversible inhibition of enzymatic function, making it ideal for high-throughput screening and preclinical studies.
-
siRNA provides a highly specific method to deplete the entire protein, which is crucial for validating that the effects of a small molecule are on-target and for exploring potential non-catalytic roles of PRMT5.
Inconsistencies between the two methods can also be informative, potentially highlighting off-target effects of the chemical inhibitor or revealing functions of PRMT5 that are independent of its methyltransferase activity. Ultimately, a comprehensive research strategy that employs both approaches in a complementary fashion provides the highest level of confidence in experimental findings.[2] This cross-validation is a critical step in validating PRMT5 as a therapeutic target and in the development of novel cancer therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of PRMT5 Inhibitors: PRMT5-IN-30 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): PRMT5-IN-30 and EPZ015666 (also known as GSK3235025). PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a significant therapeutic target. This analysis is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage response.[1][2] The overexpression of PRMT5 has been observed in a variety of cancers, including lymphoma, leukemia, lung cancer, and breast cancer, often correlating with poor prognosis.[3][4][5] Consequently, the development of potent and selective PRMT5 inhibitors is a key area of focus in oncology drug discovery.
This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent and selective inhibitor identified through structure-based virtual screening, and EPZ015666, a well-characterized, orally bioavailable inhibitor with demonstrated in vivo efficacy.[6][7][8][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and EPZ015666, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Activity
| Parameter | This compound | EPZ015666 (GSK3235025) | Reference(s) |
| Target | PRMT5 | PRMT5 | [8][9],[6][7][10] |
| IC50 | 0.33 µM | 22 nM | [8][9],[6][7][10] |
| Kd | 0.987 µM | - | [8][9] |
| Ki | - | 5 nM | [11] |
| Mechanism | Not specified | SAM-uncompetitive, peptide-competitive | [12] |
Table 2: Cellular Activity
| Parameter | This compound | EPZ015666 (GSK3235025) | Reference(s) |
| Cellular Target | PRMT5-mediated SmD3 methylation | PRMT5-mediated SmD3 methylation | [8][9],[6][7] |
| Cellular Potency | - | IC50 values in the nanomolar range in MCL cell lines | [6][7] |
| Effect | Inhibits SmD3 methylation | Inhibits SmD3 methylation and induces cell death | [8][9],[6][7] |
Table 3: In Vivo Efficacy
| Parameter | This compound | EPZ015666 (GSK3235025) | Reference(s) |
| Model | - | Mantle Cell Lymphoma (MCL) xenograft models | [6][7] |
| Administration | - | Oral | [6][7] |
| Outcome | - | Dose-dependent antitumor activity | [6][7] |
| Tolerability | - | Well-tolerated in mice | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for PRMT5 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PRMT5 by 50%.
-
Principle: This assay measures the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a histone peptide substrate by the PRMT5/MEP50 complex. The generation of the product, S-adenosylhomocysteine (SAH), or the methylated peptide is quantified.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM)
-
Test inhibitors (this compound, EPZ015666)
-
Assay buffer
-
Detection reagents (e.g., scintillation fluid, specific antibodies for methylated substrate)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction at a controlled temperature for a specified time.
-
Terminate the reaction.
-
Quantify the product formation using an appropriate detection method (e.g., scintillation counting for radiolabeled assays or antibody-based detection).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (SmD3 Methylation)
-
Objective: To confirm that the inhibitor engages PRMT5 within a cellular context by measuring the methylation of a known substrate.
-
Principle: Western blotting is used to detect the levels of symmetrically dimethylated SmD3 (a component of the spliceosome and a known PRMT5 substrate) in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line (e.g., Mantle Cell Lymphoma cell line Z-138)
-
Test inhibitors
-
Cell lysis buffer
-
Primary antibodies: anti-symmetric dimethyl Arginine (sDMA), anti-SmD3, and a loading control (e.g., anti-actin).
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to an appropriate density.
-
Treat cells with increasing concentrations of the test inhibitor or DMSO as a control for a specified duration (e.g., 48-96 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary antibody against the sDMA mark on SmD3.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control to assess the dose-dependent reduction in SmD3 methylation.
-
Cell Viability Assay
-
Objective: To determine the effect of the inhibitor on cell proliferation and survival.
-
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitors
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of the test inhibitor.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted in immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor (e.g., via oral gavage) and vehicle control according to a defined schedule and dose.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
-
Conclusion
Both this compound and EPZ015666 are valuable chemical probes for studying the function of PRMT5.
-
EPZ015666 is a highly potent inhibitor with an IC50 in the low nanomolar range and has been extensively characterized both in vitro and in vivo.[6][7] Its oral bioavailability and demonstrated anti-tumor activity in preclinical models make it a strong candidate for translational studies.[6][7][13]
-
This compound is a potent inhibitor with a sub-micromolar IC50.[8][9] While less characterized in vivo compared to EPZ015666, it serves as an effective tool for in vitro studies investigating the cellular consequences of PRMT5 inhibition.
The choice between these two inhibitors will depend on the specific research question. For in vivo studies and experiments requiring a highly potent, orally bioavailable compound, EPZ015666 is the more established option. For initial in vitro screening and cellular mechanism of action studies, this compound represents a viable and potent alternative. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental needs.
References
- 1. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Specificity of PRMT5 Inhibitors: A Comparative Guide
A critical step in the development of novel cancer therapeutics is the rigorous in vivo evaluation of their specificity and efficacy. This guide provides a comparative overview of the in vivo performance of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, offering insights for researchers, scientists, and drug development professionals. While this guide aims to be comprehensive, specific in vivo data for a compound designated "PRMT5-IN-30" is not publicly available at the time of this writing. Therefore, we will focus on well-characterized alternative PRMT5 inhibitors that have been extensively studied in preclinical and clinical settings.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. The in vivo specificity of a PRMT5 inhibitor is paramount to ensure that its anti-tumor activity is a direct result of on-target inhibition, while minimizing off-target effects and associated toxicities.
Comparative Analysis of In Vivo Performance
Here, we compare the in vivo specificity and efficacy of two leading PRMT5 inhibitors, GSK3326595 (also known as EPZ015666) and JNJ-64619178, based on available preclinical data.
| Parameter | GSK3326595 (EPZ015666) | JNJ-64619178 |
| Mechanism of Action | Selective, reversible inhibitor | Potent and selective inhibitor with prolonged target engagement |
| Xenograft Models | Mantle cell lymphoma (Z-138), Soft-tissue sarcoma, Neuroblastoma | Small cell lung cancer (SCLC), Non-small cell lung cancer (NSCLC), Acute myeloid leukemia (AML), Non-Hodgkin lymphoma |
| Dosing (Oral) | 25, 50, 100 mg/kg BID; 200 mg/kg QD[1] | 1 to 10 mg/kg QD[2] |
| Tumor Growth Inhibition (TGI) | Significant dose-dependent TGI; >100% TGI at 100 mg/kg BID and 200 mg/kg QD in Z-138 xenografts[1] | Up to 99% TGI in various xenograft models[2] |
| Pharmacodynamic Biomarker | Dose-dependent decrease in symmetric dimethylarginine (SDMA) in tumors.[1] >80-90% SDMA inhibition correlated with >50% TGI.[1] | Potent and prolonged inhibition of symmetric dimethylarginine (SDMA) on SmD1/3 proteins in tumors and serum.[2] |
| In Vivo Specificity Notes | Anti-proliferative effects and SDMA target engagement in vivo are consistent with in vitro observations.[1] | Demonstrates sustained target engagement and antitumor activity.[3][4] |
| Toxicity Profile | No significant body weight losses observed in preclinical models at efficacious doses.[1] Thrombocytopenia was a dose-limiting toxicity in clinical trials.[5] | Manageable dose-dependent toxicity in preclinical and clinical settings.[6][7] Thrombocytopenia was the primary dose-limiting toxicity in a Phase 1 study.[6] |
Key Signaling Pathways Involving PRMT5
PRMT5 plays a crucial role in multiple cellular processes that are central to cancer development and progression. Its inhibition can impact these pathways to exert anti-tumor effects.
Experimental Protocols for In Vivo Specificity Evaluation
A standardized workflow is crucial for assessing the in vivo specificity and efficacy of PRMT5 inhibitors.
Detailed Methodologies:
1. Xenograft Mouse Models:
-
Cell Line Selection: Choose a cancer cell line with known PRMT5 dependency.
-
Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID). For orthotopic models, cells are implanted in the tissue of origin.[8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[9]
2. Inhibitor Administration:
-
Formulation: Prepare the PRMT5 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[9]
-
Dosing: Administer the inhibitor at predetermined doses and schedules (e.g., once or twice daily).[9] Include a vehicle control group and potentially a positive control group with a standard-of-care drug.[9]
3. Efficacy and Toxicity Monitoring:
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Body Weight: Monitor the body weight of the animals as an indicator of systemic toxicity.[9]
-
Clinical Observations: Observe animals for any signs of adverse health effects.
4. Pharmacodynamic (PD) Biomarker Analysis:
-
Sample Collection: At the end of the study, or at specific time points, collect tumor tissue and blood samples.
-
SDMA Analysis: Measure the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, in tumor lysates or plasma using methods like Western blot or mass spectrometry.[1][9] A reduction in SDMA levels indicates on-target enzyme inhibition.
5. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor efficacy of the inhibitor.
-
Statistical Analysis: Use appropriate statistical methods to determine the significance of the observed effects.
Conclusion
The in vivo evaluation of PRMT5 inhibitors is a multifaceted process that requires careful experimental design and the use of relevant preclinical models. While specific data for "this compound" remains elusive, the extensive research on inhibitors like GSK3326595 and JNJ-64619178 provides a robust framework for assessing the specificity and potential of new therapeutic candidates targeting PRMT5. The consistent correlation between on-target SDMA reduction and tumor growth inhibition in vivo for these compounds underscores the importance of pharmacodynamic biomarkers in confirming the mechanism of action and guiding clinical development. Future studies on novel PRMT5 inhibitors should aim for a similar comprehensive in vivo characterization to ensure a thorough understanding of their therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PRMT5-IN-30: Assessing Advantages Over First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRMT5-IN-30 with first-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. By presenting key performance metrics, detailed experimental protocols, and illustrating relevant biological pathways, this document serves as a resource for researchers evaluating next-generation PRMT5-targeted therapies.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, cell cycle progression, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][5]
First-generation PRMT5 inhibitors were instrumental in validating PRMT5 as a viable cancer target. These inhibitors primarily act by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or the protein substrate.[6] However, their broad activity can lead to on-target toxicities in normal tissues, limiting their therapeutic window.[7][8] More recent inhibitors, such as this compound, and second-generation MTA-cooperative inhibitors, offer potential advantages in potency, selectivity, and mechanism of action.
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and representative first-generation PRMT5 inhibitors. This data provides a basis for comparing their biochemical potency and cellular activity.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Compound | Type | Mechanism of Action | IC₅₀ (Enzymatic Assay) |
| This compound | N/A | Selective PRMT5 Inhibitor | 0.33 µM[9] |
| EPZ015666 (GSK3326595 analogue) | First-Generation | Substrate-competitive | ~30 nM[1] |
| JNJ-64619178 | First-Generation | SAM-competitive/Substrate-competitive | N/A |
Note: Data for first-generation inhibitors are representative and may vary based on specific assay conditions.
Table 2: Cellular Activity of PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC₅₀ (Cell-Based Assay) |
| This compound | N/A | N/A | N/A |
| EPZ015666 | MCF-7 | Proliferation Assay | N/A |
| GSK3326595 | Various | Proliferation Assay | Varies by cell line |
N/A: Publicly available data not found for direct comparison.
The Advantage of Next-Generation PRMT5 Inhibitors
A key advancement in PRMT5 inhibition is the development of MTA-cooperative inhibitors, which represent a second generation of targeted therapy. These compounds selectively inhibit PRMT5 in cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene.[10] MTAP deletion, present in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), which forms a complex with PRMT5. MTA-cooperative inhibitors preferentially bind to this PRMT5-MTA complex, leading to a "synthetic lethal" effect where the cancer cells are selectively killed while normal cells are spared.[7] This approach offers a significantly wider therapeutic window and reduced toxicity compared to first-generation inhibitors that target PRMT5 indiscriminately.[7][10]
While this compound's classification as an MTA-cooperative inhibitor is not specified in the available literature, its high potency and selectivity suggest it represents an advancement over early-generation compounds.[9]
Signaling Pathways and Experimental Workflows
To understand the context of PRMT5 inhibition, it is crucial to visualize the key signaling pathways involved and the experimental workflows used for inhibitor characterization.
Caption: PRMT5 signaling pathways and point of inhibition.
Caption: Experimental workflow for comparing PRMT5 inhibitors.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.
PRMT5 Enzymatic Assay (IC₅₀ Determination)
Principle: This assay quantifies the ability of an inhibitor to block the methyltransferase activity of PRMT5 in a biochemical setting.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) or a non-radioactive SAM analog
-
Test inhibitor (e.g., this compound) and reference compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or appropriate plate reader for non-radioactive methods
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compounds in the assay buffer.
-
In a microplate, combine the PRMT5/MEP50 enzyme complex, histone H4 peptide substrate, and the diluted inhibitors.
-
Initiate the reaction by adding ³H-SAM (or non-radioactive equivalent).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
Quantify the amount of methylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter plate and measuring radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Symmetric Di-Methyl Arginine (SDMA) Assay (Western Blot)
Principle: This assay measures the level of symmetric dimethylarginine (SDMA) on cellular proteins, which serves as a biomarker for PRMT5 activity within cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and reference compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membranes, and Western blot reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and reference compounds for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-SDMA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in cellular SDMA levels.
Cell Proliferation Assay (MTS/MTT)
Principle: This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and reference compounds
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor and reference compounds in the culture medium.
-
Treat the cells with the diluted inhibitors, including a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired time period (e.g., 72-120 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound represents a potent and selective tool for studying the biological functions of PRMT5 and for the development of novel cancer therapeutics. While direct comparative data with first-generation inhibitors is limited in the public domain, the principles outlined in this guide provide a robust framework for such an evaluation. The key advantages of next-generation PRMT5 inhibitors, particularly the MTA-cooperative agents, lie in their potential for enhanced selectivity and a wider therapeutic index. By employing standardized experimental protocols and a data-driven approach, researchers can effectively assess the advantages of novel compounds like this compound and advance the development of more effective and safer PRMT5-targeted therapies.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PRMT5-IN-30
I. Hazard Assessment and Waste Identification
Given that PRMT5-IN-30 is a potent, selective, and biologically active protein arginine methyltransferase 5 (PRMT5) inhibitor, it should be handled as a potentially hazardous substance.[1][2] All waste generated from its use must be treated as hazardous chemical waste.
Key Waste Categories:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips, tubes) that have come into direct contact with the compound.[3]
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions (commonly in DMSO), experimental media, and solvent rinsates from cleaning contaminated glassware.[2][3]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.[3]
II. Proper Disposal Procedures
Step 1: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.[3]
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled "Hazardous Waste" and specify "this compound Solid Waste".[3]
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and chemically resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and specify "this compound Liquid Waste" and the solvent used (e.g., DMSO).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3]
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
The container should be labeled to indicate the presence of chemically contaminated sharps.
-
Step 2: Decontamination of Labware
Glassware and equipment that have been in contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) is a common and effective practice.[3]
-
First Rinse: Swirl the solvent to ensure it comes into contact with all interior surfaces. Pour the solvent into a designated hazardous liquid waste container for this compound rinsate.[3]
-
Second Rinse: Repeat the process with a fresh aliquot of the solvent, collecting the rinsate in the same hazardous liquid waste container.[3]
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent and collect the rinsate.[3]
-
Final Cleaning: The triple-rinsed glassware can now be cleaned using standard laboratory detergents and water.[3]
Step 3: Storage and Disposal
-
Store all waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3]
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
Personal Protection: Ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).[3] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collection: Place all contaminated absorbent materials or spilled powder into the designated solid hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.[3]
Quantitative Data and Storage
The following table summarizes key quantitative and storage information for this compound.
| Parameter | Value | Source |
| Molecular Formula | C18H17N3O4S | [2] |
| Molecular Weight | 371.41 | [2] |
| IC50 | 0.33 μM | [1][2] |
| Kd | 0.987 μM | [1][2] |
| Solubility in DMSO | 50 mg/mL (134.62 mM) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Experimental Protocols & Workflows
Decontamination of Glassware Protocol
This protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound.[3]
-
Preparation: Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles). Prepare three aliquots of a suitable solvent (e.g., ethanol or acetone).
-
First Rinse: Add the first aliquot of solvent to the contaminated glassware. Swirl the solvent to ensure it contacts all interior surfaces. Decant the rinsate into a clearly labeled hazardous liquid waste container for this compound.[3]
-
Second Rinse: Add the second aliquot of fresh solvent to the glassware and repeat the rinsing process. Collect the rinsate in the same hazardous waste container.[3]
-
Third Rinse: Use the third aliquot of fresh solvent to perform a final rinse. Again, collect the rinsate in the designated hazardous waste container.[3]
-
Final Cleaning: The triple-rinsed glassware can now be washed with standard laboratory detergent and water.[3]
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling PRMT5-IN-30
Essential Safety and Handling Guide for PRMT5-IN-30
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2][3] Given that the toxicological properties of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance.[4] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, a thorough hazard assessment is required before commencing any work.[5] As PRMT5 inhibitors are designed to be biologically active, they may exhibit cytotoxic effects.[4] Therefore, stringent adherence to safety protocols is paramount. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Specific Recommendations & Considerations |
| Body Protection | Flame-resistant lab coat.[6] | Ensure the lab coat is fully buttoned. For tasks with a high risk of splashes, consider a chemically resistant apron over the lab coat. |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant).[6][7] | For handling solutions or any task with a splash hazard, chemical splash goggles are required. A face shield should be worn in addition to goggles when handling larger volumes or during procedures with a high risk of splashing.[6][7][8] |
| Hand Protection | Nitrile gloves. | Double-gloving is recommended, especially when handling stock solutions. For chemicals of unknown toxicity, wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves provides enhanced protection.[6] Always check the manufacturer's glove compatibility chart for the specific solvent being used.[9] |
| Foot Protection | Closed-toe shoes.[6][8] | Shoes should be made of a non-porous material to prevent absorption of any spills. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A risk assessment should determine the need for respiratory protection. If there is a risk of generating aerosols or dust outside of a fume hood, a properly fitted N95 respirator or higher may be necessary.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the work area is clean and decontaminated.
-
Use appropriate tools (e.g., spatulas, weigh boats) dedicated for handling this compound.
2. Solution Preparation:
-
This compound is soluble in DMSO.[2]
-
When preparing stock solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
If ultrasonic agitation is needed for dissolution, ensure the container is securely capped.[2]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate volumetric tools to minimize drips and spills.
-
Keep containers sealed when not in use to prevent evaporation and accidental spills.
4. Storage:
-
Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
Store in a tightly sealed, clearly labeled container in a designated and secure location.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.[4]
1. Waste Segregation:
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and any other lab consumables that have come into direct contact with the compound.[4] Collect in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Includes unused stock solutions, experimental media containing the compound, and solvent rinsates.[4] Collect in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
Sharps Waste: Needles and syringes contaminated with this compound should be disposed of in a designated sharps container.[4]
2. Decontamination of Labware:
-
Glassware and equipment that have been in contact with this compound should be decontaminated.[4]
-
A common practice is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
